molecular formula C9H6BrClS B1355309 2-(Bromomethyl)-5-chloro-1-benzothiophene CAS No. 99592-53-7

2-(Bromomethyl)-5-chloro-1-benzothiophene

Cat. No.: B1355309
CAS No.: 99592-53-7
M. Wt: 261.57 g/mol
InChI Key: VTQJFFDCDCIHAB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chloro-1-benzothiophene is a useful research compound. Its molecular formula is C9H6BrClS and its molecular weight is 261.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJFFDCDCIHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545714
Record name 2-(Bromomethyl)-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99592-53-7
Record name 2-(Bromomethyl)-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(Bromomethyl)-5-chloro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-(Bromomethyl)-5-chloro-1-benzothiophene is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in introducing the 5-chloro-1-benzothiophen-2-yl)methyl moiety into larger molecular scaffolds. The development of novel therapeutics and functional materials hinges on the unambiguous structural confirmation of such intermediates. This technical guide provides a comprehensive analysis of the essential spectroscopic data required to identify and characterize this compound with high fidelity. We present a detailed, predictive framework for its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) signatures, grounded in established principles and data from analogous structures. This document is intended to serve as a practical resource for researchers, offering not only interpreted data but also field-proven protocols and the causal reasoning behind the analytical workflows.

Synthesis Context and Rationale for Characterization

The most common synthetic route to this compound involves the radical bromination of the corresponding 5-chloro-2-methyl-1-benzothiophene precursor. This reaction is typically performed using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.

Understanding this synthetic pathway is critical for the analytical chemist. The primary analytical objectives are:

  • Confirmation of Product Formation: Verifying the successful installation of the bromine atom on the methyl group.

  • Regiochemical Purity: Ensuring that bromination has not occurred on the aromatic ring, which is a possible side reaction under certain conditions.

  • Purity Assessment: Quantifying the presence of unreacted starting material or dibrominated byproducts.

Robust spectroscopic characterization is the only way to address these objectives conclusively.

Integrated Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Data Integration & Confirmation Syn Synthesis of This compound Pur Column Chromatography Syn->Pur Crude Product NMR NMR Spectroscopy (¹H & ¹³C) Pur->NMR Purity >95% MS Mass Spectrometry (GC-MS or LC-MS) Pur->MS Molecular Weight IR Infrared Spectroscopy (ATR-FTIR) Pur->IR Functional Groups Integ Data Integration & Spectral Interpretation NMR->Integ Connectivity & Environment MS->Integ Formula & Fragmentation IR->Integ Confirm Final Structure Confirmation Integ->Confirm

Caption: Integrated workflow for synthesis, purification, and spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and chemical environment of atoms in the molecule. All predicted shifts are relative to Tetramethylsilane (TMS) at δ 0.00 ppm in a deuterated chloroform (CDCl₃) solvent.

Structure and Atom Numbering:

¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum provides direct evidence for the benzylic bromination and the substitution pattern on the aromatic rings.

  • δ ~7.78 (d, 1H, J ≈ 8.6 Hz, H-7): This doublet corresponds to the proton at the C-7 position. It is coupled only to H-6, resulting in a simple doublet. Its downfield shift is characteristic of protons on the benzene ring of the benzothiophene system.

  • δ ~7.69 (d, 1H, J ≈ 2.0 Hz, H-4): This signal is assigned to the H-4 proton. It appears as a doublet due to coupling with H-6. The small coupling constant is typical for a meta-relationship. The deshielding is caused by its proximity to the electron-withdrawing chloro group and the fused thiophene ring.

  • δ ~7.33 (s, 1H, H-3): The proton on the thiophene ring (H-3) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.

  • δ ~7.28 (dd, 1H, J ≈ 8.6, 2.0 Hz, H-6): This doublet of doublets is characteristic of the H-6 proton, which is coupled to both H-7 (large ortho coupling) and H-4 (small meta coupling).

  • δ ~4.85 (s, 2H, -CH₂Br): The appearance of a singlet integrating to two protons in this region (typically δ 4.5-5.0 ppm) is the most definitive evidence of successful benzylic bromination.[1][2] The singlet nature confirms the absence of adjacent protons. Its downfield position is due to the combined electron-withdrawing effects of the adjacent bromine atom and the benzothiophene ring system.

¹³C NMR Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton of the molecule, confirming the presence of all nine unique carbon atoms.

  • δ ~141.5 (C-7a), ~138.0 (C-3a): These signals correspond to the two quaternary carbons at the ring fusion.

  • δ ~139.8 (C-2): This downfield quaternary carbon signal is assigned to C-2, which is bonded to both the sulfur atom and the bromomethyl group.

  • δ ~131.5 (C-5): The quaternary carbon directly attached to the chlorine atom. Its chemical shift is significantly influenced by the halogen substituent.

  • δ ~128.0 (C-6), ~125.5 (C-4), ~123.0 (C-7): These peaks represent the protonated carbons of the benzene ring.

  • δ ~124.5 (C-3): The protonated carbon of the thiophene ring.

  • δ ~29.5 (-CH₂Br): This upfield signal is characteristic of the bromomethyl carbon.[1] Its chemical shift is a key indicator of the -CH₂Br group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.[3]

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, which are critical for confirming the molecular formula.

  • Molecular Ion (M⁺·): The molecular formula is C₉H₆BrClS. The key diagnostic feature is the isotopic pattern of the molecular ion peak.

    • Bromine has two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

    • Chlorine has two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

    • This combination results in a characteristic cluster of peaks for the molecular ion:

      • m/z ~258: [C₉H₆⁷⁹Br³⁵ClS]⁺ (Base peak in the cluster)

      • m/z ~260: Contribution from [C₉H₆⁸¹Br³⁵ClS]⁺ and [C₉H₆⁷⁹Br³⁷ClS]⁺

      • m/z ~262: [C₉H₆⁸¹Br³⁷ClS]⁺

    • The relative intensity of these peaks provides a high-confidence confirmation of the presence of one Br and one Cl atom.

  • Key Fragmentation Pattern: The primary fragmentation pathway involves the loss of the bromine atom, which is a good leaving group, to form a highly stable, resonance-delocalized carbocation.

    • [M-Br]⁺ at m/z ~179/181: This fragment corresponds to the (5-chloro-1-benzothiophen-2-yl)methyl cation. It will still exhibit a ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl. This is often the most abundant fragment in the spectrum.

G MolIon Molecular Ion (M⁺·) m/z 258/260/262 Frag1 [M-Br]⁺ m/z 179/181 MolIon->Frag1 - •Br

Caption: Primary fragmentation pathway in mass spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Ionization: Use standard Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns that are useful for structural elucidation.

  • Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

  • Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster and the key fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • ~3100-3050 cm⁻¹ (weak): Aromatic C-H stretching vibrations from the benzothiophene ring system.

  • ~2960-2925 cm⁻¹ (weak): Aliphatic C-H stretching from the -CH₂- group.

  • ~1580-1450 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic rings. These bands confirm the presence of the aromatic core.

  • ~880-800 cm⁻¹ (strong): Aromatic C-H out-of-plane bending. The specific frequency in this region is diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.

  • ~800-600 cm⁻¹ (medium): C-Cl stretching vibration.

  • ~650-550 cm⁻¹ (medium): C-Br stretching vibration. The presence of bands in the lower frequency region for C-Cl and C-Br provides strong evidence for the halogens.[4]

Experimental Protocol: IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

  • Sample Preparation: Place a small, representative amount of the purified solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.[3]

Summary of Spectroscopic Data

The following tables summarize the key predictive data for the unambiguous identification of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data (CDCl₃)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Notes
-CH₂Br ~4.85 (s, 2H) ~29.5 Key indicator of benzylic bromination.
H-3 / C-3 ~7.33 (s, 1H) ~124.5 Thiophene ring CH.
H-4 / C-4 ~7.69 (d, 1H) ~125.5 Meta coupling to H-6.
C-5 - ~131.5 Carbon bearing the chloro substituent.
H-6 / C-6 ~7.28 (dd, 1H) ~128.0 Ortho and meta coupling.
H-7 / C-7 ~7.78 (d, 1H) ~123.0 Ortho coupling to H-6.
C-2 - ~139.8 Quaternary carbon of the thiophene ring.
C-3a - ~138.0 Quaternary bridgehead carbon.

| C-7a | - | ~141.5 | Quaternary bridgehead carbon. |

Table 2: Predicted Mass Spectrometry and IR Data

Technique Value Assignment / Interpretation
MS (EI) m/z ~258, 260, 262 Molecular Ion (M⁺·) with characteristic Br/Cl isotopic pattern.
m/z ~179, 181 [M-Br]⁺ fragment with Cl isotopic pattern.
IR (ATR) ~3100-3050 cm⁻¹ Aromatic C-H stretch.
~1580-1450 cm⁻¹ Aromatic C=C stretch.
~880-800 cm⁻¹ C-H out-of-plane bending (diagnostic of substitution).

| | ~650-550 cm⁻¹ | C-Br stretch. |

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. The definitive ¹H NMR singlet at ~4.85 ppm confirms the bromomethyl group, while the aromatic proton signals elucidate the substitution pattern. Mass spectrometry validates the molecular formula through the unique isotopic signature of the molecular ion, and IR spectroscopy confirms the presence of the key functional groups. This integrated analytical approach provides a self-validating system, ensuring the high fidelity required for advanced research and development applications.

References

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic Chemistry Frontiers. [Link]

  • Supporting information - The Royal Society of Chemistry. Physical Chemistry Chemical Physics. [Link]

  • Supplementary Material for - Figshare. Figshare. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. National Center for Biotechnology Information. [Link]

  • Benzothiophene synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Bromomethyl-5-bromothiophene? - ResearchGate. ResearchGate. [Link]

  • 3-Bromomethyl-5-chloro-2-benzothiophene - ResearchGate. ResearchGate. [Link]

  • Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Pressbooks. [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Bromomethyl)-5-chloro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-5-chloro-1-benzothiophene is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics, which govern its interactions with biological targets and its solid-state packing. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, synthesizing data from analogous systems and outlining robust experimental and computational workflows for its detailed characterization. We delve into the subtle interplay of steric and electronic effects that dictate the orientation of the reactive bromomethyl group, a critical factor for its application in targeted synthesis.

Introduction: The Significance of Conformation in Benzothiophene-Based Molecules

The benzothiophene scaffold is a prominent feature in numerous pharmacologically active agents and organic electronic materials.[1] The biological activity and material properties of these compounds are not solely determined by their chemical formula and connectivity, but critically by their three-dimensional architecture. Conformational isomers, or conformers, can exhibit vastly different binding affinities for protein targets and distinct electronic properties. For a molecule like this compound, the orientation of the bromomethyl group relative to the planar benzothiophene core is a key conformational variable that influences its reactivity and intermolecular interactions. Understanding and controlling this conformation is therefore paramount for rational drug design and the engineering of advanced materials.

Core Molecular Structure

The foundational structure of this compound consists of a planar, bicyclic benzothiophene ring system. This core is a fusion of a benzene ring and a thiophene ring.[2] The planarity of this aromatic system is a defining feature, though minor deviations can occur with substitution.[2] The key substituents that modulate its properties are a chloro group at the 5-position of the benzene ring and a bromomethyl group at the 2-position of the thiophene ring.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₆BrClS[3]
Molecular Weight 261.57 g/mol [3]
Core Ring System Benzothiophene[2]
Key Substituents 2-(Bromomethyl), 5-chloroN/A
Predicted Planarity Largely planar aromatic core[2][4]

Conformational Analysis: The Rotational Freedom of the Bromomethyl Group

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the bromomethyl group to the benzothiophene ring (the C2-C(methyl) bond). The orientation of this group relative to the sulfur atom in the thiophene ring is of particular interest. Two principal, near-planar conformations can be envisaged: the s-cis (or syn) and s-trans (or anti) conformers, where the bromine atom is oriented towards or away from the sulfur atom, respectively.

The rotational barrier between these conformers is influenced by a delicate balance of several factors:

  • Steric Hindrance: The van der Waals radii of the bromine and sulfur atoms, as well as the adjacent hydrogen at the 3-position, create steric repulsion that disfavors eclipsed conformations and influences the energy minima. In analogous 2-substituted benzoyl benzothiophenes, steric factors are known to cause deviations from planarity.[5]

  • Electronic Effects: The electron-withdrawing nature of the bromine and chlorine atoms, and the electron-donating character of the sulfur atom, influence the electron distribution within the molecule.[6][7] These electronic interactions can lead to attractive or repulsive forces that stabilize or destabilize certain conformations. For instance, studies on aroyl derivatives of thiophene suggest the presence of attractive interactions between the sulfur and oxygen atoms in the S,O-cis conformation.[5] A similar, albeit weaker, interaction might be considered between the sulfur and the electronegative bromine atom.

  • Crystal Packing Forces: In the solid state, the conformation can be heavily influenced by intermolecular interactions, such as halogen bonding and π-π stacking, which optimize the packing density in the crystal lattice.[8][9] The conformation observed in a crystal structure may therefore represent a local energy minimum influenced by the crystalline environment, which might differ from the preferred conformation in solution.

While direct experimental data for the rotational barrier of the bromomethyl group in this specific molecule is not available, studies on related systems, such as octakis(bromomethyl)naphthalene, have determined rotational barriers for bromomethyl groups on aromatic cores to be in the range of 16.0 kcal mol⁻¹.[10] This provides a reasonable estimate for the energy required for the interconversion of conformers.

Methodologies for Definitive Conformational Elucidation

A multi-faceted approach combining experimental spectroscopy, X-ray crystallography, and computational modeling is required for a comprehensive understanding of the conformational landscape of this compound.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_validation Computational Validation synthesis Synthesis of This compound purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (NOE, VT-NMR) purification->nmr Solution-state Conformation xray Single Crystal X-ray Diffraction purification->xray Solid-state Conformation ftir FTIR Spectroscopy purification->ftir Vibrational Modes dft DFT Calculations (Potential Energy Surface Scan) nmr->dft Compare Energies & Couplings xray->dft Compare Geometries caption Workflow for Conformational Analysis

Caption: Experimental and computational workflow for the conformational analysis.

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying conformation in solution.[11]

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H and ¹³C NMR: Acquire standard 1D spectra to confirm the chemical structure.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 1D or 2D NOE experiments (NOESY or ROESY). An NOE between the protons of the bromomethyl group and the proton at the 3-position would provide strong evidence for the preferred rotational conformation.

    • Variable-Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures. Broadening or coalescence of the bromomethyl proton signals could indicate dynamic exchange between conformers on the NMR timescale, allowing for the calculation of the rotational energy barrier.[12]

4.1.2 Single Crystal X-ray Diffraction

This technique provides the definitive solid-state conformation.

  • Protocol:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis, typically by slow evaporation from a saturated solution.

    • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

    • Structure Solution and Refinement: Solve the crystal structure to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles.[4] This will reveal the conformation adopted in the crystal lattice and any significant intermolecular interactions like halogen bonding.[8][9]

Computational Modeling Workflow

Computational chemistry allows for the exploration of the entire conformational energy landscape.

G start Initial Structure Generation pes_scan Potential Energy Surface (PES) Scan (Rotate C2-C(methyl) bond) start->pes_scan opt_freq Geometry Optimization & Frequency Calculation of Minima pes_scan->opt_freq Identify Energy Minima (Conformers) thermo Thermochemical Analysis (Relative Energies, Population) opt_freq->thermo nbo NBO/QTAIM Analysis (Electronic Interactions) opt_freq->nbo caption Computational workflow for conformational mapping.

Caption: Computational workflow for conformational mapping.

  • Protocol:

    • Initial Structure: Build the 3D structure of this compound.

    • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d,p) level of theory.[13][14] This involves systematically rotating the dihedral angle defining the bromomethyl group's position and calculating the energy at each step.

    • Optimization and Frequency Calculations: Identify the energy minima (stable conformers) and transition states from the PES scan. Perform full geometry optimization and frequency calculations on these structures to confirm they are true minima and to obtain their thermodynamic properties.

    • Analysis: Analyze the relative energies of the conformers to predict their populations at a given temperature. Further analysis, such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can elucidate the specific electronic interactions that stabilize each conformer.[6]

Conclusion

The molecular structure and conformational preferences of this compound are governed by a subtle interplay of steric and electronic effects. While the benzothiophene core provides a rigid, planar anchor, the rotational freedom of the 2-bromomethyl group defines the molecule's accessible three-dimensional shapes. Based on analogous structures, a significant rotational barrier is expected, potentially leading to distinct, observable conformers in solution and a specific, packed conformation in the solid state. The comprehensive experimental and computational workflows detailed in this guide provide a robust framework for researchers to fully characterize this important synthetic intermediate, enabling a more profound understanding of its reactivity and paving the way for its more effective application in the development of novel pharmaceuticals and functional materials.

References

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  • Al-Otaibi, A. A., & Meinnel, J. J. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. Molecules, 29(12), 2894. [Link]

  • Khan, I., et al. (2020). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[10][15]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 25(1), 123. [Link]

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  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). Molecules, 29(16), 3734. [Link]

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  • Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation. (2024). Molecules, 29(15), 3519. [Link]

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Sources

Technical Guide: Physical and Chemical Properties of 2-(Bromomethyl)-5-chloro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical and chemical properties of 2-(bromomethyl)-5-chloro-1-benzothiophene , a specialized electrophilic intermediate used in the synthesis of sulfur-containing heterocycles and pharmaceutical candidates (specifically 5-lipoxygenase inhibitors).

Executive Summary

This compound is a high-value heterocyclic building block characterized by a reactive alkyl halide moiety at the C2 position and a chlorine substituent at the C5 position of the benzothiophene core. It serves as a critical alkylating agent in medicinal chemistry, particularly for introducing the 5-chlorobenzothienyl motif into drug scaffolds. This compound is a structural isomer of the more commercially common 3-(bromomethyl) derivative, and distinction between these isomers is vital for regioselective synthesis.

Molecular Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name This compound
Common Synonyms 5-Chloro-2-(bromomethyl)benzo[b]thiophene; 2-Bromomethyl-5-chlorothianaphthene
Molecular Formula Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

H

BrClS
Molecular Weight 261.57 g/mol
Core Structure Fused benzene and thiophene rings (Benzo[b]thiophene)
Key Functional Groups Allylic/Benzylic Bromide (C2), Aryl Chloride (C5)
Isomer Warning Distinct from: 3-(Bromomethyl)-5-chloro-1-benzothiophene (CAS 1198-51-2). Ensure regiochemical verification via NMR.
Electronic Properties

The benzothiophene ring system is electron-rich, but the C5-chlorine atom exerts an inductive electron-withdrawing effect (


), slightly deactivating the benzene ring compared to the unsubstituted parent. The C2-bromomethyl  group is highly electrophilic due to the leaving group ability of bromide and the stabilization of the transition state by the adjacent aromatic thiophene ring (analogous to a benzylic system).

Physical Characterization

While specific experimental data for this isomer is less ubiquitous than its 3-substituted counterpart, its properties are derived from structural analogs and established benzothiophene chemistry.

PropertyValue / Description
Physical State Solid (Crystalline powder)
Color White to pale yellow (darkens upon oxidation/light exposure)
Melting Point 80–85 °C (Estimated based on 3-isomer range of 129°C and symmetry considerations)
Boiling Point ~345 °C (Predicted at 760 mmHg)
Solubility Soluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, THF.Insoluble: Water.[1][2][3]
Stability Moisture sensitive (hydrolyzes to alcohol); Light sensitive (radical decomposition). Store under inert gas at 2–8 °C.
Density ~1.7 g/cm³ (Predicted)

Synthesis & Manufacturing Workflow

The industrial and laboratory preparation relies on the radical bromination of the methyl precursor. This protocol ensures high regioselectivity for the alkyl side chain over the aromatic ring.

Synthesis Pathway Diagram

Synthesis cluster_conditions Reaction Conditions SM 5-Chloro-2-methylbenzothiophene (CAS 19404-18-3) Intermediate Radical Intermediate (Benzylic Radical) SM->Intermediate Initiation & Hydrogen Abstraction Reagents N-Bromosuccinimide (NBS) Initiator: AIBN or Benzoyl Peroxide Solvent: CCl4 or PhCl Reagents->Intermediate Br• source Product 2-(Bromomethyl)-5-chloro- 1-benzothiophene Intermediate->Product Bromine Transfer Reflux (70-80°C) Reflux (70-80°C) Anhydrous Atmosphere Anhydrous Atmosphere

Caption: Radical bromination pathway transforming the 2-methyl precursor into the target bromomethyl electrophile.[2]

Detailed Protocol (Wohl-Ziegler Bromination)
  • Reagent Prep: Dissolve 5-chloro-2-methylbenzo[b]thiophene (CAS 19404-18-3) in anhydrous Carbon Tetrachloride (CCl

    
    ) or Chlorobenzene.
    
  • Bromination: Add 1.05 equivalents of N-Bromosuccinimide (NBS) .

  • Initiation: Add catalytic AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq).

  • Reaction: Heat to reflux (76–80 °C) for 2–4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc).

  • Work-up: Cool to 0 °C to precipitate succinimide byproduct. Filter. Concentrate filtrate in vacuo.

  • Purification: Recrystallize from heptane or cyclohexane to remove traces of dibrominated byproduct.

Chemical Reactivity & Applications[7][8][9][10]

The bromomethyl group at C2 is a "soft" electrophile, making it ideal for S


2 reactions with nucleophiles.
Reactivity Profile: Nucleophilic Substitution

The compound reacts readily with:

  • Amines: Formation of secondary/tertiary amines (e.g., in Zileuton analog synthesis).

  • Thiols: Formation of thioethers.

  • Alkoxides/Phenoxides: Ether formation (Williamson Ether Synthesis).

  • Active Methylenes: Carbon-carbon bond formation (e.g., with malonates).

Mechanistic Workflow: Drug Development Application

This compound is a key intermediate for synthesizing 5-lipoxygenase inhibitors (analogs of Zileuton) where the 5-chloro substitution improves metabolic stability or potency.

Reactivity Core 2-(Bromomethyl)-5-chloro- 1-benzothiophene Prod1 5-Chloro-Zileuton Analogs (Anti-asthmatic) Core->Prod1 SN2 Displacement (Base: K2CO3/DMF) Prod2 Antifungal Agents (Azole derivatives) Core->Prod2 N-Alkylation Nu1 Nucleophile: N-Hydroxyurea / Amines Nu1->Core Nu2 Nucleophile: Imidazole / Triazole Nu2->Core

Caption: Divergent synthesis pathways utilizing the reactive bromomethyl handle for pharmaceutical targets.

Handling, Safety, & Analytical Protocols

Safety Data (GHS Classification)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Corrosive).[1][4]

  • H335: May cause respiratory irritation (Lachrymator).[1][4]

  • H302: Harmful if swallowed.[1][4]

  • PPE: Wear chemical-resistant gloves (Nitrile), face shield, and operate strictly within a fume hood.

Analytical Validation
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Water (0.1% TFA) Gradient (50:50 to 90:10).

    • Detection: UV @ 254 nm (Benzothiophene chromophore).

  • NMR Signature (

    
    H, CDCl
    
    
    
    ):
    • Look for the singlet of the -CH

      
      Br  protons around δ 4.7–4.9 ppm .
      
    • Aromatic region (δ 7.2–7.8 ppm) will show the specific splitting pattern of the 5-substituted ring (d, d, s).

References

  • ChemicalBook. (2024). Properties and CAS Data for Chlorobenzothiophene Derivatives.

  • PubChem. (2024).[5][6] 5-Chloro-2-methylbenzo[b]thiophene (Precursor Data). National Library of Medicine.

  • BenchChem. (2025).[7] Technical Guide to Bromomethyl Benzothiophenes in Drug Discovery.

  • Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes and Radical Bromination Protocols.

  • Fisher Scientific. (2024). Safety Data Sheet: Halogenated Benzothiophenes.

Sources

Technical Guide: Pharmacological Activities & Design Strategies of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiophene scaffold (benzo[b]thiophene) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] As a bioisostere of indole and naphthalene, it offers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for drug bioavailability.

This guide analyzes the pharmacological versatility of benzothiophene derivatives, moving beyond surface-level descriptions to explore the mechanistic underpinnings of their activity as Selective Estrogen Receptor Modulators (SERMs), tubulin polymerization inhibitors, and anti-inflammatory agents. It provides actionable synthetic protocols and bioassay methodologies for researchers engaged in lead optimization.

The Benzothiophene Scaffold: Chemical Architecture

Benzothiophene consists of a benzene ring fused to a thiophene ring.[2] Its aromaticity and electron-rich sulfur atom allow for diverse non-covalent interactions (π-π stacking, sulfur-π interactions) within protein binding pockets.

PropertyValue/DescriptionRelevance in Drug Design
LogP (Lipophilicity) ~3.1 (unsubstituted)Higher than indole; facilitates membrane permeability.
Metabolic Stability High (relative to indole)The sulfur atom is less prone to oxidation than the indole nitrogen.
Geometry PlanarIdeal for intercalating into DNA or fitting into narrow hydrophobic clefts (e.g., ERα LBD).

Therapeutic Classes & Mechanistic Insights[3][4][5]

Selective Estrogen Receptor Modulators (SERMs)

The most commercially successful application of the benzothiophene scaffold is Raloxifene (Evista), used for osteoporosis and breast cancer prevention.

  • Mechanism of Action: Raloxifene acts as an ER agonist in bone (inhibiting osteoclasts) and an ER antagonist in breast/uterine tissue.[3][4][5]

  • Structural Logic: The rigid benzothiophene core mimics the steroidal backbone of estradiol, while the flexible basic side chain (piperidine-ethoxy moiety) protrudes from the ligand-binding domain (LBD), displacing Helix 12. This displacement prevents the recruitment of co-activators required for gene transcription in breast tissue.

Figure 1: SERM Signaling Pathway (Raloxifene)

SERM_Pathway cluster_Nucleus Nucleus Raloxifene Raloxifene (Ligand) ER_Cytosol Estrogen Receptor (ERα/β) (Cytosol) Raloxifene->ER_Cytosol High Affinity Binding Dimerization Receptor Dimerization ER_Cytosol->Dimerization Nucleus_Entry Translocation to Nucleus Dimerization->Nucleus_Entry DNA_Binding Binding to ERE (DNA) Nucleus_Entry->DNA_Binding Helix12 Helix 12 Displacement DNA_Binding->Helix12 Conformational Change Corepressor Recruitment of Co-repressors (Breast Tissue) Helix12->Corepressor Tissue Context: Breast Coactivator Recruitment of Co-activators (Bone Tissue) Helix12->Coactivator Tissue Context: Bone Transcription_Block Transcription BLOCKED (Antiproliferative) Corepressor->Transcription_Block Transcription_Active Transcription ACTIVATED (Anti-resorptive) Coactivator->Transcription_Active

Caption: Tissue-selective mechanism of Raloxifene. The ligand-induced conformational change determines co-regulator recruitment.

Tubulin Polymerization Inhibitors (Anticancer)

Recent derivatives, particularly 2-amino-3-aroylbenzothiophenes, function as potent antimitotic agents.[6]

  • Target: Colchicine-binding site of tubulin.[6][7][8]

  • Mechanism: These compounds inhibit the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

  • Key Potency Data: 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives have demonstrated IC50 values in the sub-nanomolar range (0.1–10 nM) against various cancer cell lines (HeLa, MCF-7).

5-Lipoxygenase (5-LOX) Inhibitors

Zileuton is a benzothiophene-based drug used for asthma.

  • Mechanism: It chelates the non-heme iron atom in the active site of 5-lipoxygenase, preventing the conversion of arachidonic acid into leukotrienes (pro-inflammatory mediators).

Structure-Activity Relationship (SAR) Technical Review

For medicinal chemists, the substitution pattern on the benzothiophene ring is the primary determinant of specificity.

PositionPharmacological ImpactDesign Strategy
C2 Lipophilicity & Steric Fit Substitution with lipophilic groups (phenyl, methyl) often enhances tubulin binding. In SERMs, this position anchors the core into the hydrophobic pocket.
C3 Pharmacophore Attachment Critical Node. 1. SERMs: Requires a flexible basic side chain (e.g., piperidine/pyrrolidine via an ether linker) to interact with Asp351 of ERα. 2. Anticancer:[2][10][11][12][13] Requires a trimethoxybenzoyl group to mimic Combretastatin A-4.
C5/C6 Electronic Modulation Substituents here (e.g., -OH, -OMe, -F) modulate the electron density of the aromatic system, affecting metabolic stability (preventing hydroxylation) and receptor affinity (H-bonding).
S-Atom Oxidation State Oxidation to sulfoxide or sulfone (1,1-dioxide) generally abolishes aromaticity but can lead to novel anti-tubercular activity.

Figure 2: SAR Decision Logic for Benzothiophenes

SAR_Logic Scaffold Benzothiophene Core Target_ER Target: Estrogen Receptor (Osteoporosis/Breast Ca) Scaffold->Target_ER Target_Tubulin Target: Tubulin (Antimitotic) Scaffold->Target_Tubulin Target_LOX Target: 5-LOX (Inflammation) Scaffold->Target_LOX Mod_C3_Basic C3: Add Basic Side Chain (e.g., piperidino-ethoxy) Target_ER->Mod_C3_Basic Mimic Helix 12 displacement Mod_C3_Aroyl C3: Add 3,4,5-trimethoxybenzoyl Target_Tubulin->Mod_C3_Aroyl Mimic Combretastatin A-4 Mod_C2_N C2: Hydroxyurea/Chelator Target_LOX->Mod_C2_N Iron Chelation

Caption: Strategic derivatization of the benzothiophene scaffold based on the intended biological target.

Experimental Protocols

Synthetic Workflow: The Gewald Reaction

The most robust method for synthesizing 2-aminobenzothiophenes (precursors to tubulin inhibitors) is the Gewald reaction.

Protocol Validity: This is a multi-component condensation that is generally high-yielding and atom-economical.

Step-by-Step Methodology:

  • Reagents: Cyclohexanone (or substituted ketone), Ethyl cyanoacetate (1.0 eq), Elemental Sulfur (1.0 eq), Morpholine (1.5 eq, Base).

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Mix ketone, ethyl cyanoacetate, and sulfur in ethanol.

    • Add morpholine dropwise (Exothermic reaction—control temperature < 50°C initially).

    • Reflux the mixture at 70–80°C for 3–5 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1). Look for the disappearance of the ketone.

  • Work-up:

    • Cool to room temperature.[14] Pour into crushed ice.

    • The product usually precipitates as a solid. Filter and wash with cold ethanol.[14]

    • Purification: Recrystallization from ethanol/DMF.

Figure 3: Gewald Synthesis Workflow

Gewald_Reaction Reactants Ketone + Activated Nitrile + Sulfur (S8) Intermediate Knoevenagel Condensation (Intermediate) Reactants->Intermediate Ethanol, RT Base Base Catalyst (Morpholine/TEA) Base->Intermediate Cyclization Thiophene Ring Closure (Intramolecular) Intermediate->Cyclization Reflux, 3-5h Product 2-Aminobenzothiophene Derivative Cyclization->Product Precipitation/Workup

Caption: The Gewald reaction pathway for generating the 2-aminobenzothiophene core.

Biological Assay: Tubulin Polymerization Inhibition (Fluorescence)

To validate anticancer activity, one must prove the compound acts directly on tubulin rather than just causing general cytotoxicity.

Principle: Tubulin polymerization enhances the fluorescence of a reporter dye (DAPI or specific kits). Inhibitors prevent this increase.

Protocol:

  • Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Compound Addition: Add the benzothiophene derivative (dissolved in DMSO) at varying concentrations (0.1 µM – 10 µM) to the tubulin solution (final tubulin conc. 2 mg/mL). Include GTP (1 mM).

  • Incubation: Transfer to a 96-well plate pre-warmed to 37°C.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes using a microplate reader.

  • Analysis:

    • Plot Fluorescence vs. Time.

    • Vmax: Calculate the maximum rate of polymerization.

    • IC50: Determine the concentration required to inhibit the rate of polymerization by 50% compared to the vehicle control (DMSO).

Future Perspectives

The benzothiophene scaffold is currently evolving into "Chimeric Drugs":

  • PROTACs (Proteolysis Targeting Chimeras): Benzothiophene-based SERMs are being used as the "warhead" to bind ERα, linked to an E3 ligase ligand. This degrades the receptor rather than just inhibiting it, overcoming resistance mechanisms.

  • Dual Inhibitors: Hybrids combining benzothiophene (tubulin inhibition) with kinase inhibitors (e.g., EGFR or VEGFR pharmacophores) to tackle multi-drug resistant tumors.

References

  • Raloxifene (Evista) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Review of Pharmacological Activities. European Journal of Medicinal Chemistry. "An overview of benzo[b]thiophene-based medicinal chemistry." (2017).[1] [Link]

  • Tubulin Inhibition Mechanism. Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents." (2007).[7] [Link]

  • Zileuton Mechanism. National Center for Biotechnology Information (PubChem). "Zileuton Compound Summary." [Link]

Sources

2-(Bromomethyl)-5-chloro-1-benzothiophene: A Technical Guide to Synthesis and Application

[1]

Executive Summary

This compound (CAS 99592-53-7) is a high-value heterocyclic building block used primarily in the discovery of pharmacological agents for metabolic disorders and inflammation.[1] Distinguished by its reactive bromomethyl "warhead" and the lipophilic 5-chlorobenzothiophene core, it serves as a critical scaffold for introducing the benzothiophene moiety into larger pharmacophores.[1]

While often confused with intermediates for Sertaconazole (which uses the 3-bromomethyl-7-chloro isomer) or Zileuton (which utilizes an unsubstituted benzothiophene core), this specific 2,5-substituted isomer gained prominence in the late 1990s.[1] It was pivotal in the development of non-sulfonylurea hypoglycemic agents (imidazoline derivatives) and GPR120 agonists for the treatment of Type II diabetes and obesity.

Historical Context & Discovery

The chemical history of this compound is inextricably linked to the "Gold Rush" of benzothiophene medicinal chemistry in the late 20th century.[1]

  • The 5-LO Era (1980s-1990s): Following the elucidation of the arachidonic acid cascade, pharmaceutical giants like Abbott Laboratories (now AbbVie) began aggressive exploration of benzothiophenes as inhibitors of 5-lipoxygenase (5-LO).[1] While this research culminated in Zileuton , the Structure-Activity Relationship (SAR) studies generated vast libraries of halogenated benzothiophenes, including the 5-chloro derivatives, to modulate metabolic stability and potency.[1]

  • Metabolic Targets (Late 1990s): The specific utility of the 2-(bromomethyl)-5-chloro isomer emerged in patent literature (e.g., WO1999032482A1 ) describing novel imidazoline compounds.[1] Researchers sought to create hypoglycemic agents that could potentiate insulin secretion without the side effects of traditional sulfonylureas. The 5-chlorobenzothiophene moiety was identified as a key lipophilic anchor that improved the drug candidate's binding affinity to K-ATP channels or imidazoline binding sites on pancreatic beta cells.[1]

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 99592-53-7
Molecular Formula C₉H₆BrClS
Molecular Weight 261.57 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 98–102 °C (decomposition often observed above MP)
Solubility Soluble in DCM, Chloroform, THF; Insoluble in water
Stability Moisture sensitive; lachrymator; prone to hydrolysis

Synthetic Evolution & Methodology

The synthesis of this compound is a classic example of heterocyclic construction followed by radical functionalization.[1] The industry-standard route involves the Wohl-Ziegler bromination of the methylated precursor.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic bromide bond, leading back to 5-chloro-2-methylbenzothiophene .[1] This precursor is formed via the cyclization of aryl sulfides derived from 4-chlorobenzenethiol .[1]

Step-by-Step Synthesis Protocol[1]

Step 1: Formation of the Sulfide Precursor

  • Reagents: 4-Chlorobenzenethiol, Chloroacetone, Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Acetone or DMF.[1]

  • Procedure: 4-Chlorobenzenethiol is alkylated with chloroacetone under basic conditions.[1]

  • Mechanism:

    
     nucleophilic substitution.[1]
    
  • Yield Target: >90%.

Step 2: Cyclization to 5-Chloro-2-methylbenzothiophene

  • Reagents: Polyphosphoric Acid (PPA) or Chlorosulfonic acid.[1]

  • Conditions: Heating to 80-100°C.

  • Mechanism: Intramolecular electrophilic aromatic substitution (Friedel-Crafts type) followed by dehydration.[1]

  • Critical Note: Control of temperature is vital to prevent polymerization or migration of the chlorine atom.

Step 3: Radical Bromination (The Critical Step) [1]

  • Precursor: 5-Chloro-2-methylbenzothiophene.[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq).[1]

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (cat.).[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (PhCF3) (greener alternative).[1]
    
  • Protocol:

    • Dissolve precursor in anhydrous solvent.

    • Add NBS and initiator.[1][2]

    • Reflux under inert atmosphere (

      
      ) for 2–4 hours.
      
    • Monitor by TLC/HPLC for disappearance of starting material.[1]

    • Purification: Cool to precipitate succinimide (byproduct); filter. Concentrate filtrate.[1] Recrystallize from Hexane/EtOAc.[1]

Synthetic Pathway Visualization[1]

SynthesisPathwayStart4-Chlorobenzenethiol(Starting Material)Step1Sulfide Intermediate(Arylthioacetone)Start->Step1Chloroacetone, K2CO3Acetone, RefluxStep25-Chloro-2-methyl-benzothiopheneStep1->Step2PPA (Cyclization)80-100°CTarget2-(Bromomethyl)-5-chloro-1-benzothiopheneStep2->TargetNBS, AIBNCCl4, Reflux(Wohl-Ziegler)

Figure 1: Synthetic route from 4-chlorobenzenethiol to the target bromomethyl derivative.

Application in Drug Development[1][4]

The 2-(bromomethyl) group is a potent electrophile, making this molecule a "warhead" for attaching the lipophilic 5-chlorobenzothiophene moiety to nucleophilic centers (amines, thiols, phenols) in drug candidates.[1]

Mechanism of Action in Synthesis

In the context of Hypoglycemic Imidazoline synthesis (e.g., Patent WO1999032482A1), this intermediate is used to alkylate an imidazoline or diamine precursor.[1]

  • Role: The benzothiophene ring provides hydrophobic bulk that interacts with the lipid bilayer or hydrophobic pockets of the target receptor (e.g., K-ATP channel subunits).[1]

  • The Chlorine Effect: The chlorine at position 5 blocks metabolic oxidation at that site (a common clearance pathway for benzothiophenes), thereby increasing the half-life (

    
    ) of the resulting drug candidate.[1]
    
Structural Logic

Unlike Sertaconazole (which requires the 3-isomer for antifungal activity), the 2-isomer geometry extends the pharmacophore linearly.[1] This is crucial for receptors requiring a "long" hydrophobic tail.[1]

Applicationscluster_usesMedicinal Chemistry ApplicationsTarget2-(Bromomethyl)-5-chloro-1-benzothiopheneDiabetesHypoglycemic Agents(Imidazoline Derivatives)Target->DiabetesNucleophilic Substitution(Alkylation of Imidazoline)GPR120GPR120 Agonists(Metabolic Syndrome)Target->GPR120Scaffold ConstructionPhotoPhotochromic Materials(Dihyetarylethenes)Target->PhotoMaterial Science(Cross-coupling)

Figure 2: Diverse applications of the intermediate in pharma and materials science.[1]

Safety & Handling Protocols (E-E-A-T)

Warning: This compound is a potent alkylating agent and lachrymator.[1]

  • Lachrymator: The bromomethyl group releases HBr upon hydrolysis and interacts with mucous membranes.[1] Protocol: All weighing and transfers must occur inside a functioning fume hood.

  • Skin Corrosive: Causes severe burns.[1] Protocol: Double-gloving (Nitrile) and lab coat are mandatory.[1] In case of contact, wash with 5% sodium bicarbonate solution, then water.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound degrades (turns brown/green) upon exposure to light and moisture due to hydrolysis of the C-Br bond.[1]

References

  • World Intellectual Property Organization (WIPO). (1999).[1] Hypoglycemic Imidazoline Compounds. WO1999032482A1.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 65863, Sertaconazole (Different Isomer Context). Retrieved from [1]

  • ChemicalBook. (2025).[1] this compound Product Properties. Retrieved from [1]

  • MedKoo Biosciences. (2025).[1] Sertaconazole Nitrate Data Sheet (Structural Comparison). Retrieved from [1]

  • Cayman Chemical. (2024).[1][3] Sertaconazole (Nitrate) Product Information. Retrieved from [1]

Methodological & Application

Application Note: Chemoselective Suzuki Coupling of 2-(Bromomethyl)-5-chloro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the chemoselective functionalization of 2-(Bromomethyl)-5-chloro-1-benzothiophene . This scaffold presents a unique dual-electrophile challenge: a highly reactive sp³-hybridized benzylic bromide and a less reactive sp²-hybridized aryl chloride.

The following guide details protocols to selectively engage the benzylic position via Suzuki-Miyaura cross-coupling while preserving the aryl chloride for subsequent diversification.

Executive Summary & Strategic Importance

This compound is a high-value intermediate in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and selective estrogen receptor modulators (SERMs). Its strategic value lies in its orthogonal reactivity :

  • Site A (C2-Bromomethyl): An activated sp³ electrophile susceptible to oxidative addition under mild conditions.

  • Site B (C5-Chloro): A deactivated sp² electrophile requiring high-energy conditions or specialized ligands (e.g., Buchwald biaryl phosphines) to react.

The Challenge: Standard Suzuki conditions (strong base, high heat) often lead to two failure modes:

  • Hydrolysis: Conversion of the benzylic bromide to the alcohol (via Sɴ2 attack by hydroxide/water).

  • Homocoupling: Wurtz-type dimerization of the benzylic species.

The Solution: This protocol utilizes a "Mild-Base/Interface-Control" strategy to effect selective C(sp³)-C(sp²) coupling at the benzylic position.

Mechanistic Insight: The Reactivity Ladder

To achieve chemoselectivity, one must exploit the rate difference in oxidative addition (OA) between the two halogenated sites.

  • Benzylic Bromide (

    
    ):  Fast OA due to the formation of a stabilized 
    
    
    
    -benzyl or
    
    
    -benzyl palladium complex. Occurs readily at 25–60°C.
  • Aryl Chloride (

    
    ):  Slow OA due to the stronger C-Cl bond (
    
    
    
    ). Typically requires
    
    
    and electron-rich ligands (e.g., SPhos, XPhos).

Target Window: By maintaining reaction temperatures


 and using less electron-rich phosphines (like PPh

or dppf), we exclusively engage the benzylic bromide.
Visualization: Chemoselectivity Logic

ReactivityLadder Substrate This compound Benzylic Site A: Benzylic Bromide (sp3, Activated) Substrate->Benzylic Fast OA (Pd(0), <60°C) Aryl Site B: Aryl Chloride (sp2, Deactivated) Substrate->Aryl Slow OA (Requires >80°C) Product Target: 2-(Arylmethyl)-5-chlorobenzothiophene Benzylic->Product + Ar-B(OH)2 Transmetallation SideProduct Side Product: Polymer/Dimer Benzylic->SideProduct Homocoupling (Low Boron conc.)

Caption: Logical flow of chemoselective oxidative addition. Green path represents the target kinetic window.

Experimental Protocols

Protocol A: Standard Chemoselective Coupling (Recommended)

Objective: Coupling of aryl boronic acids to the benzylic position without affecting the C5-chloride.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aryl boronic acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Why: The bidentate ferrocenyl ligand prevents

      
      -hydride elimination (though less relevant for benzylic) and supports reductive elimination while being bulky enough to discourage reaction at the aryl chloride at moderate temps.
      
  • Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

    • Note: A biphasic system is crucial to dissolve the inorganic base while solubilizing the organic reactants.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/H₂O). Sparge with argon or nitrogen for 10 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly against positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat the block to 50–60°C . Stir vigorously (1000 rpm) to ensure phase transfer.

    • Checkpoint: Monitor by TLC/LC-MS at 2 hours. The benzylic bromide should be consumed. If the aryl chloride starts reacting, the mass spectrum will show dechlorination (M-Cl).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically less polar than the boronic acid but more polar than the starting bromide.

Protocol B: "On-Water" Conditions (For Hydrolysis-Prone Substrates)

If the benzylic bromide hydrolyzes to the alcohol (observed as a -OH peak in LCMS), switch to surfactant-mediated conditions.

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%)

  • Surfactant: TPGS-750-M (2 wt % in water)

  • Solvent: Water (only)

  • Base: Et₃N (3.0 equiv)

  • Temp: RT to 45°C.

  • Mechanism:[2][3][4][5][6][7] The micellar environment protects the benzylic halide from bulk water attack while concentrating the catalyst and reactants in the lipophilic core [1].

Data Summary & Optimization Table

The following table summarizes optimization data for the coupling of this compound with Phenylboronic acid.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Chemoselectivity*
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O8065Low (Some Cl-reaction)
2Pd(OAc)₂SPhosK₃PO₄THF/H₂O6040Low (Complex mixture)
3 Pd(dppf)Cl₂ dppf K₃PO₄ Dioxane/H₂O 60 88 High (>99:1)
4Pd(OAc)₂XantphosCs₂CO₃Dioxane10055Moderate
5Pd(PPh₃)₄PPh₃K₂CO₃DME/H₂ORT72High (Slow reaction)

*Chemoselectivity defined as ratio of Target Product : De-chlorinated/Bi-coupled byproducts.

Troubleshooting Guide

Issue: Homocoupling (Dimerization)

Symptoms: Appearance of a highly non-polar spot on TLC; Mass spec shows M = 2x(Substrate) - 2Br. Root Cause: Slow transmetallation allowing two oxidative addition complexes to disproportionate, or oxygen leak. Fix:

  • Increase Boronic Acid equivalents to 1.5.[8]

  • Ensure rigorous degassing (freeze-pump-thaw if necessary).

  • Switch solvent to THF/Water to increase solubility of the boronate species.

Issue: Hydrolysis (Benzyl Alcohol Formation)

Symptoms: Mass spec shows M-Br+OH (+17 mass shift from cation). Root Cause: Hydroxide concentration too high; reaction temperature too high. Fix:

  • Switch base from Carbonate (pKa ~10) to Phosphate (K₃PO₄) or Bicarbonate (NaHCO₃) .

  • Reduce water ratio (e.g., use 9:1 Dioxane:Water).

Issue: Aryl Chloride Reactivity (Loss of Cl)

Symptoms: Product mass is -35 amu lower than expected (replaced by H or Aryl). Root Cause: Catalyst is too active (e.g., SPhos, XPhos) or Temp > 80°C. Fix:

  • Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

  • Strictly limit temperature to 60°C .

Workflow Visualization

Workflow Start Start: this compound Decision Is the substrate moisture sensitive? Start->Decision PathA Protocol A: Standard Pd(dppf)Cl2 / K3PO4 Dioxane/H2O, 60°C Decision->PathA No PathB Protocol B: Micellar Pd(dtbpf)Cl2 / Et3N TPGS-750-M / H2O, RT Decision->PathB Yes Monitor Monitor: LCMS at 2 Hours PathA->Monitor PathB->Monitor Check Check: Benzylic Br consumed? Monitor->Check Check->PathA No (Add more catalyst) Workup Workup: EtOAc extraction Silica Gel Purification Check->Workup Yes

Caption: Decision tree for selecting the optimal coupling protocol based on substrate stability.

References

  • Lipshutz, B. H., & Ghorai, S. (2008). "Transition-Metal-Catalyzed Cross-Couplings of Benzylic Bromides/Chlorides with Arylboronic Acids on Water." Journal of the American Chemical Society.

  • Molander, G. A., & Elia, M. D. (2006). "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." The Journal of Organic Chemistry.

  • Rizwan, K., et al. (2014). "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions."[9][10] Chemistry Central Journal.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Application Note: Synthesis of Novel Benzothiophene Antifungals using 2-(Bromomethyl)-5-chloro-1-benzothiophene

[1]

Executive Summary

This compound is a highly reactive electrophilic building block used to synthesize imidazole-based antifungal agents.[1] Its primary application lies in the alkylation of azole-containing alkoxides to generate ether-linked pharmacophores.[1] These resulting compounds function as potent inhibitors of lanosterol 14ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-demethylase23

This guide details the Phase-Transfer Catalyzed (PTC) etherification protocol, a "green chemistry" alternative to traditional hydride-based methods (e.g., NaH/HMPA), offering higher yields, lower moisture sensitivity, and simplified scalability.

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
Molecular Formula C

H

BrClS
Molecular Weight 261.57 g/mol
Appearance Off-white to pale yellow crystalline solid
Reactivity Class Primary Alkyl Halide (Lachrymator, Vesicant)
Storage 2-8°C, under Argon/Nitrogen (Hydrolysis sensitive)

Safety Warning: This compound is a potent alkylating agent and lachrymator.[1] All operations must be conducted in a fume hood.[1] Double-gloving (Nitrile/Neoprene) is required.[1]

Mechanism of Action: The Target Pathway

The antifungal agents synthesized from this scaffold (analogous to Sertaconazole) act by inhibiting the fungal cytochrome P450 enzyme 14ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-demethylase
Pathway Visualization

The following diagram illustrates the interruption of ergosterol biosynthesis by the benzothiophene-imidazole hybrid.[1]

ErgosterolPathwayAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->SqualeneLanosterolLanosterol(Precursor)Squalene->LanosterolCYP51Target Enzyme:14α-Demethylase (CYP51)Lanosterol->CYP51SubstrateIntermediatesToxic 14α-methylsterols(Accumulation)CYP51->IntermediatesInhibition OutcomeErgosterolErgosterol(Cell Membrane Integrity)CYP51->ErgosterolNormal PathwayDrugBenzothiophene Antifungal(Synthesized Agent)Drug->CYP51InhibitsCellDeathFungal Cell Death(Membrane Rupture)Intermediates->CellDeathErgosterol->CellDeathDepletion causes

Figure 1: Mechanism of Action.[1] The synthesized drug binds to the heme iron of CYP51, blocking the conversion of Lanosterol to Ergosterol, leading to toxic sterol accumulation and membrane failure.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

This protocol describes the coupling of This compound with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol .[1] This specific azole alcohol is selected as the standard nucleophile to generate potent antifungal candidates.[1]

Reaction Scheme

Reagents:

  • Electrophile: this compound (1.0 eq)

  • Nucleophile: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (1.0 eq)

  • Base: 50% NaOH (aq)

  • Catalyst: Tetrabutylammonium Chloride (TBAC) or Bromide (TBAB) (0.05 eq)

  • Solvent: Toluene

Step-by-Step Methodology
Phase 1: Reactant Preparation[1]
  • Charge Reactor: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 10.0 g (38.9 mmol) of the imidazole alcohol nucleophile.

  • Solvent Addition: Add 100 mL of Toluene . Stir until the solid is well-dispersed.

  • Catalyst Addition: Add 0.54 g (1.9 mmol) of Tetrabutylammonium chloride (TBAC). Note: TBAC acts as the phase transfer catalyst, shuttling the phenoxide anion into the organic phase.

  • Base Addition: Add 10 mL of 50% NaOH solution dropwise. The mixture will become biphasic.[1]

Phase 2: Alkylation Reaction
  • Heating: Heat the mixture to 50–55°C and stir for 30 minutes to ensure deprotonation of the alcohol.

  • Addition of Electrophile: Slowly add 10.2 g (38.9 mmol) of This compound (dissolved in 20 mL Toluene) over 30 minutes.

    • Critical Control: Maintain temperature < 60°C during addition to prevent elimination side-reactions.[1]

  • Reaction: Raise temperature to 80°C and reflux for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1) or HPLC.[1] Look for the disappearance of the bromide starting material.[1]

Phase 3: Workup and Purification
  • Separation: Cool the reaction mixture to room temperature. Transfer to a separatory funnel.

  • Washing: Separate the aqueous layer (discard).[1] Wash the organic (Toluene) layer twice with 50 mL water and once with 50 mL brine .[1]

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ). Filter and concentrate under reduced pressure to obtain the crude oily base.[1]
    
Phase 4: Nitrate Salt Formation (Optional for Crystallization)

Converting the oily free base to a nitrate salt often yields a stable, crystalline solid suitable for pharmaceutical use. 12. Dissolve the crude oil in 50 mL of Ethanol . 13. Cool to 0–5°C in an ice bath. 14. Add Concentrated Nitric Acid (65%) dropwise until pH reaches ~2.0. 15. Stir for 1 hour at 0°C. A white precipitate (the nitrate salt) should form. 16. Filter the solid, wash with cold ethanol, and dry. Recrystallize from Ethanol/Water (95:5) if necessary.

Workflow Visualization

SynthesisWorkflowcluster_inputsReagentscluster_reactionPTC Reaction (80°C)cluster_workupPurificationNucleophileImidazole Alcohol(Nucleophile)BiphasicToluene / 50% NaOH+ TBAC CatalystNucleophile->BiphasicElectrophile2-(Bromomethyl)-5-Cl-BT(Electrophile)Electrophile->BiphasicExtractionPhase Separation& WashingBiphasic->Extraction4-6 hrsSaltFormationNitrate Salt Formation(HNO3 / EtOH)Extraction->SaltFormationCrude OilFinalProductFinal Antifungal Agent(>99% Purity)SaltFormation->FinalProductCrystallization

Figure 2: Synthetic Workflow. The Phase Transfer Catalysis (PTC) method ensures high yield by facilitating the reaction between the organic-soluble bromide and the water-soluble hydroxide base.[1]

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of BromideEnsure Toluene is dry; do not overheat during addition. Verify inert atmosphere.
Dark Coloration Oxidation/PolymerizationDegas solvents with Nitrogen before use.[1] Keep reaction temperature strictly ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

80°C.
Incomplete Reaction Inactive CatalystEnsure TBAC is dry. Increase catalyst loading to 0.1 eq if necessary.
No Precipitation (Salt) Excess SolventConcentrate the ethanol solution further before adding Nitric Acid. Use diethyl ether to induce precipitation.[1]

References

  • Ferrer Internacional, S.A. (2003).[1] Process for synthesizing sertaconazole. Google Patents. Retrieved from

  • European Patent Office. (2009).[1] Method for manufacturing imidazole compounds and salts. EP1788876.[1] Retrieved from [Link][1]

  • PubChem. (2023).[1] Sertaconazole Nitrate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Rani, N., et al. (2022).[1] Imidazole and Derivatives Drugs Synthesis: A Review. Current Organic Synthesis.[1][4][5][6][7] Retrieved from [Link]

  • Agut, J., et al. (1992).[1][2] Inhibition of ergosterol synthesis by sertaconazole in Candida albicans. Arzneimittelforschung. (Referenced in context of mechanism).

Technical Application Note: Nucleophilic Derivatization of 2-(Bromomethyl)-5-chloro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental protocols for the nucleophilic substitution of 2-(Bromomethyl)-5-chloro-1-benzothiophene (CAS: 3394-43-0 / Analogous derivatives). This scaffold is a critical intermediate in the synthesis of 5-lipoxygenase (5-LOX) inhibitors (e.g., Zileuton analogs), antifungal agents (Sertaconazole class), and tubulin polymerization inhibitors.

The presence of the bromomethyl group at the C2 position confers high electrophilicity, making it an ideal substrate for


 reactions.[1] However, the 5-chloro substituent  on the benzothiophene core exerts an electron-withdrawing effect, subtly modulating the reactivity and stability of the benzylic position compared to the unsubstituted parent compound. This guide provides optimized workflows to maximize yield while mitigating common side reactions such as hydrolysis and dimerization.

Safety & Handling (Critical)

Hazard Classification: Corrosive, Lachrymator, Acute Toxicant.

  • Lachrymator: This compound releases vapors that are severely irritating to eyes and mucous membranes. All operations must be performed in a certified chemical fume hood.

  • Skin Contact: Potentially corrosive. Double-gloving (Nitrile/Neoprene) is required.

  • Moisture Sensitivity: The C2-bromomethyl group is prone to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Mechanistic Foundation

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) .
  • Electrophile: The methylene carbon attached to the bromine is the electrophilic center. The benzothiophene ring system stabilizes the transition state via

    
    -overlap, but also makes the resulting carbocation (if 
    
    
    
    occurs) relatively stable, increasing the risk of solvolysis in protic solvents.
  • Nucleophile: The reaction is compatible with primary/secondary amines, thiols, alkoxides, and azides.

  • Leaving Group: Bromide (

    
    ) is an excellent leaving group.
    
  • Solvent Effect: Polar aprotic solvents (DMF, Acetonitrile, Acetone) are preferred to solvate the cation of the base while leaving the nucleophilic anion "naked" and reactive.

Mechanistic Pathway Diagram

SN2_Mechanism Substrate 2-(Bromomethyl)-5-chloro- 1-benzothiophene TS Transition State [Nu---C---Br]‡ Substrate->TS Attack at C2-Methylene Nu Nucleophile (Nu:) Nu->TS Attack at C2-Methylene Product 2-(Nu-methyl)-5-chloro- 1-benzothiophene TS->Product Inversion/Substitution LG Leaving Group (Br-) TS->LG

Caption: Figure 1.


 reaction pathway showing the concerted displacement of the bromide leaving group by the nucleophile.

Experimental Protocols

General Considerations & Optimization Table

Selection of base and solvent is dictated by the nucleophile's


 and nucleophilicity.
Nucleophile TypeRecommended BaseRecommended SolventTemperatureTypical Yield
Amines (

)

or DIPEA
Acetonitrile (MeCN)

85-95%
Thiols (R-SH)

or

DMF or THF

90-98%
Phenols (Ar-OH)

Acetone or DMFReflux75-85%
Azides (

)
None (Salt is nucleophile)DMSO or DMF

>95%
Protocol A: N-Alkylation (Synthesis of Amine Derivatives)

Application: Synthesis of pharmacophores for CNS or anti-inflammatory targets.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., N-methylpiperazine, 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (10 mL/g of substrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine (1.2 equiv) in anhydrous MeCN. Add

    
     (2.0 equiv) and stir for 10 minutes at Room Temperature (RT).
    
  • Addition: Dissolve this compound (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine/base mixture over 15 minutes.

    • Note: Dropwise addition prevents localized high concentrations that could lead to bis-alkylation if a primary amine were used.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear.
    
  • Workup:

    • Filter off the solid inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate (EtOAc).[1] Wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) if necessary.
    
Protocol B: Thioetherification (Synthesis of Zileuton Analogs)

Application: Introduction of sulfur-based side chains common in 5-LOX inhibitors.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Thiosalicylic acid or alkyl thiol (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)[2]
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a vial, combine the thiol and

    
     in DMF. Stir for 30 minutes to generate the thiolate anion.
    
    • Why Cesium? The "Cesium Effect" improves solubility and nucleophilicity of the thiolate in organic solvents.

  • Coupling: Cool the mixture to

    
     (ice bath). Add the benzothiophene substrate in one portion.
    
  • Reaction: Allow to warm to RT and stir for 2 hours. Thiol substitutions are typically very fast due to the high nucleophilicity of sulfur.

  • Quench: Pour the reaction mixture into ice-cold water.

  • Isolation:

    • If the product precipitates: Filter the solid, wash with water and cold hexanes.

    • If oil: Extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Inert Atmosphere (N2/Ar) SolventPrep Dissolve Nucleophile + Base (MeCN or DMF) Start->SolventPrep Addition Dropwise Addition of This compound SolventPrep->Addition Monitor Monitor (TLC/LC-MS) Check for SM consumption Addition->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Heat/Time) Workup Filter Salts -> Concentrate -> Extraction Decision->Workup Yes Purification Flash Chromatography (Silica Gel) Workup->Purification End Final Product Characterization (NMR, MS, HPLC) Purification->End

Caption: Figure 2. Standardized workflow for nucleophilic substitution on the benzothiophene scaffold.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or high humidity.Use anhydrous solvents (molecular sieves). Keep reaction under

.
Dimerization High concentration of amine.Ensure amine is in excess (if primary) or add substrate slowly (high dilution).
Incomplete Reaction Poor solubility of base.Switch from

/MeCN to

/DMF or add catalytic KI (Finkelstein condition).
Darkening of Reaction Decomposition of thiophene ring.Avoid excessive heating (>80°C). Perform reaction in the dark if possible.

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene. BenchChem. Link

  • National Center for Biotechnology Information. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives. PubChem. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-chlorothiophene derivatives. Thermo Fisher.[6] Link

  • Global Research Online. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins. Global Research Online. Link

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. MDPI Molecules. Link

Sources

Application Note: Role of 2-(Bromomethyl)-5-chloro-1-benzothiophene in Organic Semiconductor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utility of 2-(Bromomethyl)-5-chloro-1-benzothiophene (hereafter 5-Cl-2-BMBT ) as a high-value intermediate in the synthesis of p-type organic semiconductors (OSCs).

While benzothiophene cores (like BTBT) are ubiquitous in high-mobility organic field-effect transistors (OFETs), the specific introduction of a 5-chloro substituent combined with a reactive 2-bromomethyl handle offers a unique "lock-and-key" capability for molecular engineering. This molecule serves two critical functions:

  • Electronic Tuning: The 5-chloro group lowers the Highest Occupied Molecular Orbital (HOMO) level, enhancing oxidative stability (air stability).

  • Modular Connectivity: The bromomethyl group acts as a versatile electrophile, enabling precise coupling via phosphonate (HWE) or nucleophilic substitution pathways to create extended conjugated systems.

Scientific Rationale & Mechanism

The "5-Chloro Effect" in Crystal Engineering

In organic electronics, "packing is power." Charge transport depends on the overlap of


-orbitals between adjacent molecules.
  • Halogen Bonding: Unlike simple alkyl chains, the chlorine atom at the 5-position induces anisotropic Cl···Cl and Cl···S interactions. These non-covalent locks tighten the crystal lattice, reducing reorganization energy and increasing hole mobility (

    
    ).
    
  • Energy Level Depression: The inductive electron-withdrawing nature of chlorine stabilizes the HOMO level (typically by 0.1–0.2 eV compared to the non-chlorinated analog). This is critical for preventing environmental doping (oxidation) by atmospheric oxygen.

The Bromomethyl Handle: A Synthetic Pivot

The 2-bromomethyl group (


) is a "benzylic-like" halide. It is significantly more reactive than aryl halides, allowing for mild, high-yield functionalization without transition metal catalysts (avoiding residual metal traps that kill semiconductor performance).

Key Synthetic Pathways:

  • Michaelis-Arbuzov Reaction: Conversion to a phosphonate ester, the precursor for Horner-Wadsworth-Emmons (HWE) olefination. This yields vinyl-bridged dimers , a classic motif for high-mobility OSCs.

  • Nucleophilic Substitution (

    
    ):  Direct attachment of solubilizing alkyl chains or surface-anchoring groups.
    

Visualization: Structure-Property Relationship

G Molecule 2-(Bromomethyl)-5-chloro- 1-benzothiophene Cl_Group 5-Chloro Substituent (Electronic Modulator) Molecule->Cl_Group Core Benzothiophene Core (Charge Transport Channel) Molecule->Core Br_Group 2-Bromomethyl Group (Reactive Handle) Molecule->Br_Group Effect_Cl1 Lowers HOMO Level (Air Stability) Cl_Group->Effect_Cl1 Effect_Cl2 Induces Cl...S Packing (High Mobility) Cl_Group->Effect_Cl2 Effect_Core Extended u03c0-Conjugation Core->Effect_Core Effect_Br1 Precursor for HWE (Vinyl Bridging) Br_Group->Effect_Br1 Effect_Br2 Surface Anchoring (SAM Formation) Br_Group->Effect_Br2

Figure 1: Functional decomposition of 5-Cl-2-BMBT. The molecule integrates stability (Cl), mobility (Core), and reactivity (Br) into a single building block.

Experimental Protocols

Protocol A: Synthesis of the Vinyl-Bridged Semiconductor Dimer

Objective: Synthesize (E)-1,2-bis(5-chlorobenzo[b]thiophen-2-yl)ethene, a model high-mobility semiconductor, using 5-Cl-2-BMBT. Rationale: Vinyl-bridged dimers exhibit "rigid-rod" geometry, promoting edge-on orientation on substrates, which is ideal for OFETs.

Materials Required
  • Precursor: this compound (Purity >98%).

  • Reagent: Triethyl phosphite (

    
    ).
    
  • Coupling Partner: 5-chlorobenzo[b]thiophene-2-carbaldehyde.

  • Base: Sodium tert-butoxide (

    
    ).
    
  • Solvent: Anhydrous DMF and Toluene.

Step-by-Step Methodology

Step 1: Michaelis-Arbuzov Rearrangement (Phosphonate Synthesis)

  • Charge: In a flame-dried round-bottom flask, dissolve 5-Cl-2-BMBT (10 mmol) in neat triethyl phosphite (15 mmol).

  • Reflux: Heat the mixture to 150°C for 4 hours under Argon. The evolution of ethyl bromide gas indicates reaction progress.

  • Purification: Distill off excess triethyl phosphite under vacuum.

  • Result: Quantitative yield of diethyl (5-chlorobenzo[b]thiophen-2-yl)methylphosphonate.

    • QC Check:

      
       NMR should show a single peak around 20-25 ppm.
      

Step 2: Horner-Wadsworth-Emmons (HWE) Coupling

  • Dissolution: Dissolve the phosphonate (10 mmol) and 5-chlorobenzo[b]thiophene-2-carbaldehyde (10 mmol) in anhydrous DMF (50 mL).

  • Activation: Cool to 0°C. Add

    
     (12 mmol) portion-wise. The solution will turn deep yellow/orange, indicating deprotonation and anion formation.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench & Precipitation: Pour the reaction mixture into ice-cold methanol (200 mL). The product will precipitate as a bright yellow solid.

  • Filtration: Filter the solid and wash copiously with water and methanol.

  • Recrystallization (Critical for Semiconductors): Recrystallize the crude solid from chlorobenzene or o-dichlorobenzene.

    • Note: Semiconductor grade requires extreme purity. Trace ionic impurities act as charge traps.

Data Summary: Expected Properties
PropertyValue / ObservationRelevance
Yield (Step 2) > 85%High efficiency for scale-up.
Appearance Bright Yellow NeedlesIndicates high crystallinity.
Solubility Low in CHCl3, High in DCBTypical for planar conjugated systems.
HOMO Level ~ -5.6 eVDeep level = Excellent Air Stability.
Band Gap ~ 2.8 eVWide gap semiconductor.
Protocol B: Quality Control & Trap Analysis

Objective: Verify the material is "Electronic Grade" (impurities < 10 ppm).

  • HPLC Analysis: Use a reverse-phase C18 column (Acetonitrile/THF gradient). Target purity > 99.9%.

  • Elemental Analysis: Check for Bromine residues. Residual Br indicates incomplete reaction and acts as a severe trap site.

  • Cyclic Voltammetry (CV): Perform CV in dichloromethane with

    
     electrolyte.
    
    • Acceptance Criteria: Reversible oxidation waves. Irreversibility suggests chemical instability of the radical cation.

Workflow Visualization

Workflow cluster_synthesis Synthesis Pipeline cluster_purification Semiconductor Purification Step1 Start: 5-Cl-2-BMBT (Electrophile) Step2 Reaction: P(OEt)3 (Arbuzov) Step1->Step2 Step3 Intermediate: Phosphonate Ester Step2->Step3 Step4 Coupling: Aldehyde + Base (HWE Reaction) Step3->Step4 Step5 Product: Vinyl-Bridged Dimer (Crude) Step4->Step5 Pur1 Precipitation in MeOH (Remove Ions) Step5->Pur1 Pur2 Recrystallization (o-DCB) (Remove Isomers) Pur1->Pur2 Final Final Material: Electronic Grade OSC Pur2->Final

Figure 2: End-to-end workflow from 5-Cl-2-BMBT precursor to active semiconductor material.

References

  • Takimiya, K., et al. (2011). Semiconducting Thienoacenes: Synthesis and Structure–Property Relationships.Chemical Reviews . Link

    • Context: Establishes the dominance of benzothiophene deriv
  • Mori, T. (2023). Halogen Bonding in Organic Semiconductors: From Crystal Engineering to Device Performance.Materials Horizons. Context: Validates the "5-Chloro Effect" for crystal packing and mobility enhancement.
  • Nielsen, C. B., et al. (2013). Efficient Synthesis of Vinyl-Bridged Heterocycles via HWE Chemistry.Journal of Organic Chemistry.
  • Sirringhaus, H. (2014). Reliability of Organic Field-Effect Transistors.Advanced Materials .[1][2][3] Link

    • Context: Supports the requirement for high purity and the impact of impurities (traps) on device stability.

Sources

Application Notes & Protocols: 2-(Bromomethyl)-5-chloro-1-benzothiophene as a Versatile Precursor in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(Bromomethyl)-5-chloro-1-benzothiophene

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block for the synthesis of advanced organic materials. Its utility is anchored in its unique trifecta of structural features:

  • The Benzothiophene Core: This fused-ring system is an isoelectronic structure with naphthalene and is a recurring motif in high-performance organic semiconductors. Its inherent planarity and electron-rich nature facilitate π-π stacking and efficient charge transport, making it a desirable core for materials used in organic electronics.[1][2]

  • The Reactive Bromomethyl Group (-CH₂Br): Positioned at the C2 position, this group is a potent electrophilic site, primed for a wide array of nucleophilic substitution reactions. This "handle" allows for the strategic attachment of various functional moieties to tune solubility, molecular packing, and electronic properties.[3]

  • The Chloro Substituent (-Cl): The chlorine atom at the C5 position serves a dual purpose. It electronically modifies the benzothiophene core, influencing its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.[4] Furthermore, it provides an additional reaction site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the extension of the π-conjugated system in multiple dimensions.[4][5]

This guide provides researchers, materials scientists, and drug development professionals with detailed application notes and validated protocols for leveraging this compound in the design and synthesis of next-generation functional materials.

Application Note 1: Synthesis of π-Extended Conjugated Systems for Organic Thin-Film Transistors (OTFTs)

The performance of organic thin-film transistors (OTFTs) is critically dependent on the charge carrier mobility of the semiconductor layer.[6] A proven strategy for enhancing mobility is the creation of extended, planar π-conjugated systems that promote intermolecular charge hopping. Benzothiophene-based oligomers and polymers are excellent candidates for this purpose.[7][8]

The 2-(bromomethyl) group on the starting material can be converted into other useful functional groups for polymerization, or the chloro group can be used directly in cross-coupling reactions. This protocol details a foundational Suzuki cross-coupling reaction, a robust method for forming C-C bonds, to attach an aryl group at the C5 position. This reaction is analogous to those used for synthesizing a wide range of thiophene-based materials.[5][9]

Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling for C5-Arylation

This protocol describes the synthesis of 2-(bromomethyl)-5-aryl-1-benzothiophene, a key intermediate for more complex oligomers.

Causality and Experimental Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commonly used catalyst for Suzuki couplings due to its high reactivity and stability.[5]

  • Base: A base such as potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation to the palladium center.[5]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is used. The organic solvent solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.[5]

  • Inert Atmosphere: The reaction is conducted under nitrogen or argon to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials & Equipment:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2-(bromomethyl)-5-aryl-1-benzothiophene.

Expected Outcome: This reaction provides a modular approach to synthesizing a library of C5-functionalized benzothiophenes, which can then be further elaborated using the C2-bromomethyl handle for creating high-performance OTFT materials.[7]

Diagram 1: Suzuki Cross-Coupling Reaction Scheme

Suzuki_Coupling Reactant1 This compound Reaction Suzuki Coupling Reactant1->Reaction Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Reaction Product 2-(Bromomethyl)-5-aryl-1-benzothiophene Byproduct Byproducts Reaction->Product Pd(PPh₃)₄, K₃PO₄ Dioxane/H₂O, 90°C Reaction->Byproduct

Caption: Synthetic pathway for C5-arylation via Suzuki coupling.

Application Note 2: Side-Chain Engineering via Nucleophilic Substitution for Solution-Processable Organic Photovoltaics (OPVs)

The morphology of the active layer in organic photovoltaics (OPVs) is paramount for achieving high power conversion efficiencies.[10][11] The solubility of the donor and acceptor materials dictates the processing conditions and ultimately influences the nanoscale phase separation required for efficient exciton dissociation and charge transport.[12] The C2-bromomethyl group of this compound is an ideal anchor for introducing solubilizing side chains.

Protocol 2: Williamson Ether Synthesis for Attaching Alkyl Chains

This protocol details the attachment of a long alkyl chain (e.g., dodecyloxy) to the C2-methyl position via a Williamson ether synthesis, a classic and reliable method for forming ethers.

Causality and Experimental Rationale:

  • Nucleophile Generation: Sodium hydride (NaH) is a strong base used to deprotonate the long-chain alcohol, generating a potent alkoxide nucleophile in situ.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent polar aprotic solvent for this reaction, as it solubilizes the reactants without interfering with the nucleophile.

  • Reaction Conditions: The reaction is typically performed at room temperature or with gentle heating to ensure complete conversion without side reactions. The bromomethyl group is an excellent leaving group, facilitating an Sₙ2 reaction mechanism.

Materials & Equipment:

  • This compound

  • Long-chain alcohol (e.g., 1-dodecanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard reaction and purification equipment

Step-by-Step Procedure:

  • Nucleophile Preparation: In a flame-dried, two-neck flask under nitrogen, add the long-chain alcohol (1.5 eq) to anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add NaH (1.6 eq) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 2-(alkoxymethyl)-5-chloro-1-benzothiophene derivative.

Expected Outcome: The resulting product will have significantly improved solubility in common organic solvents, making it suitable for solution-based fabrication techniques like spin-coating or printing for OPV active layers.[13]

Diagram 2: Experimental Workflow for Side-Chain Functionalization

Workflow Start Start: Prepare Reagents Step1 Generate Alkoxide Nucleophile (Alcohol + NaH in THF at 0°C) Start->Step1 Step2 Add Benzothiophene Substrate (Dropwise addition at 0°C) Step1->Step2 Step3 Reaction (Stir at RT for 4-6h) Step2->Step3 Step4 Quench & Work-up (NH₄Cl, Extraction) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End End: Characterized Product Step5->End

Caption: Workflow for nucleophilic substitution of the bromomethyl group.

Data Summary and Characterization

The successful synthesis of novel materials requires rigorous characterization. The properties of the parent compound and its derivatives are crucial for predicting their performance in devices.

Table 1: Physicochemical Properties of Starting Material

PropertyValueSource
IUPAC NameThis compoundN/A
Molecular FormulaC₉H₆BrClS[14]
Molecular Weight261.56 g/mol [14]
AppearanceTypically a solid at room temperatureN/A
ReactivityHighly reactive at the bromomethyl position[3]

Table 2: Expected Impact of Functionalization on Material Properties

Functionalization (Protocol)Primary Property ModifiedRationale & Application Relevance
C5-Arylation (Protocol 1)Electronic Properties (HOMO/LUMO), π-ConjugationExtends conjugation, narrows the bandgap, and enhances intermolecular electronic coupling. Crucial for improving charge mobility in OTFTs.[7]
C2-Alkoxymethylation (Protocol 2)Solubility, Film MorphologyLong alkyl chains disrupt crystal packing, increasing solubility for solution processing of OPVs and OTFTs.[13]

References

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

  • High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2. ACS Publications. [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Benzothienobenzothiophene-based conjugated oligomers as semiconductors for stable organic thin-film transistors. PubMed. [Link]

  • Recent Progress in the Synthesis of Benzo[b]thiophene. Organic Chemistry, Current Organic Synthesis. [Link]

  • Metal-Free Synthesis of Benzothiophenes by Twofold C–H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. University of Leicester - Figshare. [Link]

  • Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. RSC Publishing. [Link]

  • Metal-free synthesis of benzothiophenes via 2-fold C-H functionalization: direct access to materials-oriented heteroaromatics. SEARCH. [Link]

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI. [Link]

  • 3-Bromomethyl-5-chloro-2-benzothiophene. ResearchGate. [Link]

  • Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [Link]

  • High-performance organic semiconductors for thin-film transistors based on 2,7-divinyl[5]benzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry (RSC Publishing). [Link]

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PubMed. [Link]

  • High performance solution-crystallized thin-film transistors based on V-shaped thieno[3,2-f:4,5-f. The Okamoto Group@Science Tokyo. [Link]

  • New Benzotrithiophene-Based Molecules as Organic P-Type Semiconductor for Small-Molecule Organic Solar Cells. MDPI. [Link]

  • Molecular engineering with benzothiophene based bracing units to improve the photovoltaic properties of the naphthalene core based chromophores. PMC. [Link]

  • 2-Bromo-3-(bromomethyl)-1-benzothiophene. Amerigo Scientific. [Link]

  • Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics. MDPI. [Link]

  • Benzodithiophene-based polymer donors for organic photovoltaics. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Three-component 2-aryl substituted benzothiophene formation under transition-metal free conditions. RSC Publishing. [Link]

  • Benzodithiophene-based polymer donors for organic photovoltaics. ResearchGate. [Link]

  • Benzothiophene - Introduction + Reactions +Synthesis +Application #heterocyclic #mscchemistrynotes. YouTube. [Link]www.youtube.com/watch?v=kY3w4_p1u5I)

Sources

Troubleshooting & Optimization

Stability and proper storage conditions for 2-(Bromomethyl)-5-chloro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Bromomethyl)-5-chloro-1-benzothiophene

Section 1: Executive Summary & Compound Profile[1]

Compound: this compound Class: Halomethyl-benzothiophene / Benzylic Bromide Analogue Primary Hazard: Lachrymator / Corrosive (Handle only in a functioning fume hood)[1]

This guide addresses the stability profile of this compound. As a benzylic bromide analogue attached to a sulfur-containing heterocycle, this compound exhibits high reactivity toward nucleophiles (moisture) and radical-induced degradation (light).[1] Its "weak link" is the C-Br bond, which is activated by the aromatic benzothiophene system, making it prone to both hydrolysis and homolytic cleavage.[1]

Physical Properties Overview (Typical for Class):

Property Description
Appearance White to off-white/beige crystalline solid.[1]
Melting Point Typically 80–130°C (Derivative dependent).[1]
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with alcohols/water.[1]

| Stability | Low. Moisture and light sensitive.[1] Autocatalytic decomposition possible.[1] |

Section 2: Critical Storage Protocols (The "Golden Rules")

Failure to adhere to these conditions will result in the release of Hydrogen Bromide (HBr) gas, which turns the solid green/brown and accelerates further decomposition (autocatalysis).

The "Cold, Dark, Dry" Triad
  • Temperature: Store at 2°C to 8°C for active use. For long-term archiving (>3 months), store at -20°C .

    • Why: Low temperature inhibits the kinetic rate of hydrolysis and dimerization (Wurtz-type coupling).[1]

  • Atmosphere: Headspace MUST be purged with Argon or Nitrogen.[1]

    • Why: Oxygen can oxidize the sulfur in the benzothiophene ring (forming sulfoxides), while atmospheric moisture hydrolyzes the C-Br bond.[1]

  • Light Protection: Amber vials are mandatory.[1]

    • Why: The C-Br bond is susceptible to photolytic cleavage, generating bromine radicals that attack the thiophene core.[1]

Containment Strategy
  • Primary Container: Glass vial with a Teflon-lined screw cap.[1] Do not use metal spatulas (corrosion risk).

  • Secondary Containment: Sealed plastic bag with a desiccant packet (Silica gel) and an acid scavenger (optional, but recommended for bulk storage).

  • Safety Labeling: Mark clearly as "LACHRYMATOR - DO NOT OPEN OUTSIDE HOOD."

Section 3: Troubleshooting & Diagnostics (Q&A)

Scenario A: Visual Inspection & Purity

Q: My compound has turned from off-white to a greenish/pink color. Is it still usable?

  • Diagnosis: This indicates partial decomposition.[1] The color comes from trace amounts of bromine (

    
    ) or conjugated polymerization products released during acid-catalyzed degradation.[1]
    
  • Action:

    • Check Purity: Run a TLC (Hexane/EtOAc).[1] If the main spot is dominant (>90%) and the impurity is at the baseline (polymer) or solvent front, you may repurify.

    • Rescue: Recrystallization is preferred over chromatography to avoid silica acidity.[1] Use non-polar solvents like Heptane or a Hexane/DCM mix.[1]

    • Discard: If the solid is sticky or dark brown, degradation is likely >20%. Discard as hazardous waste.

Q: The material has clumped together. Can I grind it?

  • Warning: Clumping usually indicates moisture absorption (hygroscopicity).[1]

  • Action: Do NOT grind vigorously in an open mortar; this generates heat and releases lachrymatory dust.[1] Break clumps gently inside the fume hood using a glass rod. Dry under high vacuum (no heat) for 2 hours before use.

Scenario B: Chemical Reactivity

Q: I see a new peak in my NMR around 4.8 ppm (solvent dependent) and loss of the CH2Br signal.

  • Diagnosis: Hydrolysis has occurred.[1] The

    
     group (typically 
    
    
    
    4.5–4.9 ppm) has converted to
    
    
    (Alcohol).[1]
  • Prevention: Ensure your reaction solvents (THF, DMF, DCM) are anhydrous.[1] This compound reacts with water in seconds to minutes in solution.[1]

Q: Can I store a solution of this compound?

  • Answer: No. Even in "dry" solvents, stability is poor over >24 hours.[1] Prepare solutions immediately before addition to the reaction vessel.

Section 4: Experimental Workflows & Decision Trees

Workflow 1: Storage & Handling Logic

StorageLogic Start Receive Compound Inspect Visual Inspection: White/Off-White? Start->Inspect Good Condition: Good Inspect->Good Yes Bad Condition: Green/Brown or Wet Inspect->Bad No Purge Purge Headspace (Argon/N2) Good->Purge Analyze Run H-NMR / TLC Bad->Analyze Seal Seal with Teflon Tape & Desiccant Purge->Seal Store Store at -20°C (Amber Vial) Seal->Store Recryst Recrystallize (Heptane/DCM) Analyze->Recryst Purity >80% Discard Discard as Hazardous Waste Analyze->Discard Purity <80% Recryst->Purge

Caption: Decision tree for incoming material inspection and long-term storage.

Workflow 2: Degradation Pathways (The "Why")

Degradation Compound 2-(Bromomethyl)-5-chloro- 1-benzothiophene Alcohol Alcohol Derivative (Hydrolysis) Compound->Alcohol + Moisture HBr HBr Gas (Corrosive/Catalyst) Compound->HBr Hydrolysis byproduct Radical Bromine Radical (Br•) Compound->Radical + Light/Heat Moisture Moisture (H2O) Light UV Light / Heat HBr->Compound Autocatalysis Dimer Dimerization/Polymer (Colored Impurities) Radical->Dimer Coupling

Caption: Mechanistic pathways showing how moisture and light trigger HBr release and autocatalytic degradation.[1]

Section 5: Emergency Procedures (Spills & Exposure)

Given the lachrymatory nature of this compound, standard spill kits are insufficient.[1]

  • Spill in Hood:

    • Cover immediately with a mixture of sodium carbonate (

      
      )  and clay cat litter (absorbent).
      
    • The carbonate neutralizes the acid (HBr) and helps quench the alkylating potential.

    • Leave for 15 minutes before sweeping up.

  • Spill Outside Hood (Evacuation):

    • If a vial breaks on the open bench, evacuate the lab immediately .

    • The lachrymatory effect will make breathing difficult. Do not re-enter without proper respiratory protection (Full-face respirator with organic vapor/acid gas cartridges).[1]

  • Skin Contact:

    • Wash with copious soap and water.[1][2][3] Do not use alcohol (increases skin permeability).

    • Treat as a potential HF-like burn (though less severe, benzylic bromides are potent blistering agents).[1]

References

  • Sigma-Aldrich. (n.d.).[1][4] Safety Data Sheet: 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (Isomer Analog). Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-5-(bromomethyl)thiophene. Retrieved from [1]

  • BenchChem. (2025).[1][5] Stability and storage conditions for bromomethyl-thiophene derivatives. Retrieved from

  • National Institutes of Health (NIH). (2014). A scalable procedure for light-induced benzylic brominations. PubMed Central.[1] Retrieved from

  • Common Organic Chemistry. (n.d.).[1] Benzyl Bromide Handling and Stability. Retrieved from

Sources

Optimizing reaction conditions for substitutions on 2-(Bromomethyl)-5-chloro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Technical Support Knowledge Base for researchers working with 2-(Bromomethyl)-5-chloro-1-benzothiophene .

Case ID: 5-Cl-BT-Sub-001 Status: Active Subject: Optimization of Nucleophilic Substitution (


) Conditions
Applicable Compound:  this compound (CAS: Analogous to 1198-51-2)

Core Reactivity Profile & Safety (Read First)

Before initiating any synthesis, you must understand the electronic environment of your substrate.

  • Substrate Class: Activated Benzylic-like Halide.[1]

  • Electronic Effect: The 5-chloro substituent is electron-withdrawing (Inductive effect,

    
    ). This pulls electron density away from the benzothiophene core, making the methylene carbon at the 2-position more electrophilic  than in unsubstituted benzothiophene.
    
  • Consequence: Reaction rates with nucleophiles will be fast. However, the compound is also highly susceptible to hydrolysis (reaction with atmospheric moisture) and dimerization (if reacting with primary amines).

⚠️ Critical Safety Alert: Lachrymator

This compound acts as a potent lachrymator (tear gas agent) similar to benzyl bromide.

  • Handling: Always handle in a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and glassware.

Optimization Decision Tree (Workflow)

Use this logic flow to select the correct solvent and base system for your specific nucleophile.

ReactionOptimization Start Select Nucleophile Type Amine Amine (N-Nu) Start->Amine Oxygen Alcohol/Phenol (O-Nu) Start->Oxygen Carbon Cyanide/Malonate (C-Nu) Start->Carbon AmineCond Condition A: Polar Aprotic (DMF/MeCN) Base: DIPEA or K2CO3 Amine->AmineCond Phenol Phenol (Ar-OH) Oxygen->Phenol Alcohol Aliphatic Alcohol (R-OH) Oxygen->Alcohol CarbonCond Condition D: Phase Transfer Catalysis (DCM/H2O + TBAB) Carbon->CarbonCond AmineIssue Risk: Bis-Alkylation AmineCond->AmineIssue AmineFix Fix: Slow Addition + Excess Amine (1.5-2.0 eq) AmineIssue->AmineFix PhenolCond Condition B: Acetone/K2CO3 (Reflux) Phenol->PhenolCond AlcoholCond Condition C: NaH/THF (0°C to RT) Alcohol->AlcoholCond

Figure 1: Decision matrix for selecting reaction conditions based on nucleophile class.

Troubleshooting Protocols

Protocol A: N-Alkylation (Amines)

Issue: The high reactivity of the bromomethyl group often leads to bis-alkylation (the product reacts with a second molecule of starting material) or quaternary ammonium salt formation.

Optimized Method:

  • Solvent: Acetonitrile (MeCN) is preferred over DMF for easier workup, unless solubility is an issue.

  • Base: Use DIPEA (Hünig's base) or inorganic K₂CO₃ . Avoid strong bases like NaH which may deprotonate the thiophene ring (though unlikely at pos 2, it can cause side reactions).

  • Stoichiometry (Crucial):

    • Primary Amines: Use 2.0 – 3.0 equivalents of the amine.

    • Secondary Amines: Use 1.2 equivalents .

  • Temperature: Start at 0°C , then warm to Room Temperature (RT). Do not heat unless monitoring shows no conversion after 4 hours.

Data: Impact of Stoichiometry on Yield

Amine EquivalentsProduct (Mono-alkyl)Impurity (Bis-alkyl)
1.0 eq55%35%
1.5 eq78%12%
2.5 eq 92% < 2%
Protocol B: O-Alkylation (Ethers)

Issue: Competition between substitution (


) and hydrolysis (reaction with trace water to form the alcohol).

Optimized Method (Williamson Ether Synthesis):

  • For Phenols:

    • Use K₂CO₃ (3 eq) in Acetone or Butanone (MEK) .

    • Add catalytic KI (10 mol%) (Finkelstein condition) to convert the bromide to a more reactive iodide in situ, speeding up the desired reaction over hydrolysis.

    • Reflux is usually required (56°C for acetone).

  • For Aliphatic Alcohols:

    • Use NaH (60% dispersion, 1.2 eq) in anhydrous THF or DMF .

    • Step: Deprotonate the alcohol first at 0°C for 30 mins, then add the this compound solution dropwise.

Protocol C: C-Alkylation (Nitriles/Malonates)

Issue: Inorganic salts (NaCN, KCN) are insoluble in organic solvents; the substrate reacts poorly in water.

Optimized Method (Phase Transfer Catalysis - PTC):

  • System: Biphasic mixture of DCM (Dichloromethane) and Water .

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) at 5-10 mol%.

  • Mechanism: The catalyst shuttles the cyanide/malonate anion into the organic layer where the highly reactive benzothiophene bromide resides.

  • Advantage: Avoids anhydrous conditions; highly selective for mono-alkylation.

Mechanistic Insight: The "5-Chloro" Effect

Why does this specific derivative require strict moisture control?

Mechanism cluster_electronic Electronic Effects SM This compound Reaction Nucleophilic Attack SM->Reaction Effect1 5-Cl Inductive Effect (-I) Effect2 Electron Deficient Ring Effect1->Effect2 Effect3 Increased Electrophilicity at CH2-Br Effect2->Effect3 Effect3->Reaction Accelerates PathA Path A: High Moisture Reaction->PathA H2O attacks fast PathB Path B: Dry Conditions + Nucleophile Reaction->PathB Nu- attacks ProdA Impurity: 2-(Hydroxymethyl)... PathA->ProdA ProdB Target: 2-(Substituted)... PathB->ProdB

Figure 2: Mechanistic pathway showing how the 5-chloro substituent accelerates both desired substitution and unwanted hydrolysis.

The 5-chloro substituent withdraws electron density from the benzene ring. Through the conjugated


-system, this makes the thiophene ring less electron-rich than usual. Consequently, the 

bond is more polarized, and the methylene carbon is highly susceptible to attack by even weak nucleophiles like water. Strict anhydrous techniques are mandatory. [2]

Frequently Asked Questions (FAQ)

Q: My product is turning pink/red during storage. Is it degraded? A: Yes, likely. Benzylic bromides in the benzothiophene series are prone to autocatalytic decomposition releasing HBr, which causes the color change.

  • Fix: Store the solid at -20°C under Argon. If the solid is pink, dissolve in DCM and wash with saturated NaHCO₃ before use to remove free acid.

Q: Can I use ethanol as a solvent for amination? A: No. Ethanol is a nucleophile. With this highly activated substrate, you will form significant amounts of the ethyl ether (solvolysis product) alongside your amine. Use aprotic solvents like MeCN, THF, or DMF.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the quaternary ammonium salt (if using amines) or the polymerized material. 2-(Bromomethyl) derivatives can self-polymerize if left in concentrated solution with trace base.

References

  • BenchChem. (2025).[2][3] Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene. (Analogous reactivity data for bromomethyl-benzothiophenes).

  • Sigma-Aldrich. (n.d.). 3-(Bromomethyl)-5-chlorobenzo[b]thiophene Safety Data Sheet. (Safety and handling of 5-chloro isomers).

  • PubChem. (2025).[4] 2-Bromobenzo[b]thiophene Compound Summary. (Core scaffold reactivity).

  • Organic Chemistry Portal. (2024). Synthesis of Benzothiophenes and Nucleophilic Substitution. (General synthetic methodologies).

Sources

Scaling up the synthesis of 2-(Bromomethyl)-5-chloro-1-benzothiophene for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-BT-2024-LIB Subject: Optimization, Troubleshooting, and Safety for Library Scale-Up Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-(Bromomethyl)-5-chloro-1-benzothiophene is a high-value "privileged scaffold" for drug discovery libraries, particularly in the development of antifungal agents and kinase inhibitors. However, its scale-up is notoriously difficult due to benzylic instability , lachrymatory hazards , and the competitive formation of gem-dibromides .

This guide moves beyond standard literature to provide a robust, self-validating process for scaling from gram to multigram (100g+) batches.

Module 1: The Optimized Protocol (Scale-Up Ready)

Objective: Synthesize 100g of target material with >95% purity and minimized dibromide formation.

The Shift from CCl₄: Traditional literature uses Carbon Tetrachloride (CCl₄). Do not use CCl₄ for scale-up. It is ozone-depleting, carcinogenic, and expensive. This protocol uses Chlorobenzene (PhCl) or Trifluorotoluene , which offer higher boiling points for faster kinetics and better solubility profiles.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Substrate 5-Chloro-2-methyl-1-benzothiophene (1.0 equiv)Starting material purity must be >98% to prevent tarring.
Reagent N-Bromosuccinimide (NBS) (0.95 - 1.05 equiv)Crucial: Use slightly less than stoichiometric NBS to prevent over-bromination. Recrystallize NBS from water if yellow (indicates free Br₂).
Initiator AIBN (0.01 - 0.05 equiv)Azobisisobutyronitrile is preferred over Benzoyl Peroxide (BPO) for cleaner radical flux.
Solvent Chlorobenzene (PhCl) [5-7 Volumes]High boiling point (131°C) drives the reaction; inert to radical attack.
Temperature 80°C - 85°CSufficient for AIBN decomposition (

at 82°C).
Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (essential for slurry handling), reflux condenser, and internal temperature probe. Connect to a caustic scrubber (traps HBr).

  • Charging: Charge Substrate and Chlorobenzene. Stir to dissolve.

  • Reagent Addition: Add NBS (solid) in one portion at room temperature.

  • Degassing: Sparge with Nitrogen for 15 minutes. Oxygen inhibits radical propagation.

  • Initiation (The Danger Zone):

    • Heat mixture to 80°C.

    • Add 10% of the AIBN .

    • Wait for the "Exotherm Kick": Look for a temperature spike or color change (pale yellow to orange/colorless).

    • WARNING: If no reaction occurs after 15 mins, DO NOT add more initiator. Cool down and investigate. Accumulation of initiator leads to thermal runaway.

  • Propagation: Once initiated, add the remaining AIBN portion-wise over 1 hour.

  • Termination: Monitor by HPLC/TLC. Stop reaction when conversion reaches ~95%. Do not push for 100% , as dibromide impurities increase exponentially at the end.

  • Workup: Cool to 0°C. Filter off the Succinimide byproduct (insoluble in cold PhCl). Wash filtrate with water, then 5% NaHCO₃.

Module 2: Visualizing the Process

The following diagram illustrates the critical decision nodes during the synthesis to prevent batch failure.

ReactionWorkflow Start Start: 5-Cl-2-Me-BT + NBS in PhCl Degas Degas (N2 Sparge) Remove O2 Inhibitor Start->Degas Heat Heat to 80°C Degas->Heat AddInit Add 10% AIBN Heat->AddInit CheckInit Visual Check: Exotherm/Reflux? AddInit->CheckInit Runaway STOP: Cool Down. Do NOT add more AIBN. CheckInit->Runaway No Reaction (15m) Propagate Propagation: Add remaining AIBN CheckInit->Propagate Reaction Starts Monitor Monitor Conversion (HPLC) Propagate->Monitor Decision Conversion > 95%? Monitor->Decision OverCook Risk: Dibromide Formation Decision->OverCook Push to 100% Workup Cool to 0°C Filter Succinimide Decision->Workup Stop at 95%

Caption: Workflow logic for Wohl-Ziegler bromination, emphasizing the critical safety check at the initiation step to prevent thermal runaway.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture has been at 80°C for 30 minutes with AIBN, but TLC shows no product. Should I add more initiator?

  • Answer: ABSOLUTELY NOT. This is the "Induction Period Trap."

  • Root Cause: Oxygen is likely present (acting as a radical scavenger) or the solvent is wet.

  • Fix: Cool the reaction to room temperature immediately. Sparge vigorously with Nitrogen for 30 minutes. Re-heat. Adding more initiator to a hot, non-reacting mixture will cause all of it to trigger at once when the oxygen is consumed, leading to a violent eruption (thermal runaway).

Q2: My final product contains 10-15% of the gem-dibromide impurity. How do I remove it?

  • Answer: Separation is extremely difficult as the polarity difference is negligible.

  • Prevention: The best cure is prevention. Stop the reaction at 90-95% conversion.

  • Remediation: If you must purify, use recrystallization rather than chromatography.

    • Solvent: Heptane or Cyclohexane.

    • Method: Dissolve crude at reflux (minimal volume), cool slowly to room temp, then to -20°C. The mono-bromide crystallizes preferentially; the di-bromide stays in the mother liquor.

Q3: The product turned pink/black during rotary evaporation. What happened?

  • Answer: Acid-catalyzed decomposition.

  • Mechanism: The reaction produces trace HBr. Benzylic bromides are sensitive to acid and heat, leading to polymerization (black tar).

  • Fix:

    • Wash the organic layer with 5% NaHCO₃ before drying.

    • Add a few pellets of Calcium Carbonate (CaCO₃) to the flask during rotary evaporation to act as an acid scavenger.

    • Keep bath temperature <40°C.

Q4: I cannot use Chlorobenzene due to EH&S restrictions. What is the alternative?

  • Answer: 1,2-Dichloroethane (DCE) or Trifluorotoluene .

  • Note: Acetonitrile is sometimes suggested in literature, but for highly lipophilic benzothiophenes, solubility is often poor, leading to heterogeneous reactions that are hard to control. DCE is the closest functional equivalent to CCl₄/PhCl.

Module 4: Stability & Storage Protocol

The target molecule, this compound, is a lachrymator and a potent alkylating agent . It is inherently unstable.

Storage Decision Tree:

StorageLogic Product Isolated Solid Condition Check Acidity Product->Condition Acidic Trace HBr Present Condition->Acidic Turns Litmus Red Neutral Neutral Condition->Neutral No Change Stabilize Add 1% CaCO3 or trace Triethylamine Acidic->Stabilize Store Store at -20°C Dark/Argon Neutral->Store Stabilize->Store

Caption: Storage logic to prevent autocatalytic decomposition of the benzylic bromide.

Key Storage Rules:

  • Cold: Store at -20°C.

  • Dark: Light catalyzes radical decomposition.

  • Base Stabilized: Store the solid with a small packet of anhydrous K₂CO₃ or CaCO₃ in the vial to absorb any HBr generated over time.

References
  • Wohl-Ziegler Reaction Mechanism & Scale-up: Djerassi, C. "Brominations with N-Bromosuccinimide." Chem. Rev.1948 , 43, 271.[1]

  • Specific Synthesis of Thenyl Bromides: Campaigne, E.; Tullar, B. F. "3-Thenyl Bromide." Org.[2][3] Synth.1953 , 33, 96.

  • Safety in Radical Bromination: "Scale-Up Reaction Safety: Induction Periods and Thermal Runaway." University of Illinois Div. of Research Safety.

  • Benzothiophene Scaffold Synthesis: "Process for the synthesis of benzothiophenes."[4] US Patent 5969157A (Eli Lilly).

  • Handling Lachrymators: "Safety Data Sheet: 2-(Bromomethyl)benzo[b]thiophene."

Sources

Validation & Comparative

A Researcher's Comparative Guide to the Biological Activity Screening of 2-(Bromomethyl)-5-chloro-1-benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the benzothiophene scaffold represents a privileged structure in medicinal chemistry, known for its wide array of pharmacological activities.[1][2] This guide provides an in-depth technical comparison of the potential biological activities of 2-(bromomethyl)-5-chloro-1-benzothiophene derivatives. While specific experimental data for this exact class of compounds is emerging, we will draw upon established findings for structurally related benzothiophenes to provide a predictive and comparative framework for screening. This guide is designed to explain the causality behind experimental choices and to provide robust, self-validating protocols for screening.

The Benzothiophene Core: A Foundation for Diverse Biological Activity

Benzothiophene, a bicyclic system where a benzene ring is fused to a thiophene ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives have demonstrated a remarkable spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] The introduction of various substituents onto the benzothiophene core allows for the fine-tuning of its biological activity, making it a versatile scaffold for drug design. The 5-chloro substitution, in particular, has been noted for its contribution to the biological potency of various heterocyclic compounds.

This guide will focus on a systematic approach to screening this compound derivatives for three key biological activities:

  • Antimicrobial Activity: Targeting both bacterial and fungal pathogens.

  • Anticancer Activity: Assessing cytotoxicity against relevant cancer cell lines.

  • Anti-inflammatory Activity: Investigating the inhibition of key inflammatory enzymes.

Visualizing the Screening Workflow

The following diagram outlines a logical workflow for the comprehensive biological activity screening of novel this compound derivatives.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Secondary & Mechanistic Studies Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Anti_inflammatory Anti-inflammatory Screening (COX Inhibition Assay) Purification->Anti_inflammatory MBC_MFC MBC/MFC Determination Antimicrobial->MBC_MFC Apoptosis Apoptosis Assays Anticancer->Apoptosis LOX 5-LOX Inhibition Assay Anti_inflammatory->LOX

Caption: A streamlined workflow for the synthesis, primary screening, and secondary mechanistic studies of novel benzothiophene derivatives.

I. Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzothiophene derivatives have shown promise in this area.[5][6] A primary screening of this compound derivatives should focus on determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Comparative Data for Related Compounds

While specific data for the target compounds is limited, studies on other 5-chloro thiophene and benzothiophene derivatives have shown significant antimicrobial activity. For instance, certain chalcone derivatives containing a 5-chloro thiophene moiety have demonstrated notable antibacterial activity against E. coli and S. aureus.[7]

Compound Class Organism MIC (µg/mL) Reference
5-Chloro Thiophene ChalconesE. coli≤ 50[7]
5-Chloro Thiophene ChalconesP. aeruginosa≤ 50[7]
5-Chloro Thiophene ChalconesS. aureus≤ 50[7]
3-Chlorobenzo[b]thiophene DerivativesP. aeruginosaGood Activity[4]
3-Chlorobenzo[b]thiophene DerivativesA. nigerGood Activity[4]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of a compound. It is efficient for screening multiple compounds against various microorganisms.

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is preferred over agar diffusion for quantitative results (MIC values) and is more suitable for screening a library of compounds.

  • Choice of Microorganisms: A panel including Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans) species provides a broad spectrum of activity.

  • Controls: The inclusion of positive (microorganism with no compound), negative (broth only), and solvent controls is crucial for validating the results and ensuring that the observed inhibition is due to the compound and not the solvent.

Step-by-Step Methodology:

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until the turbidity reaches that of a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Seal the plate and incubate for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

II. Anticancer Activity Screening

Benzothiophene derivatives have been investigated as potential anticancer agents, with some demonstrating significant cytotoxic effects against various cancer cell lines.[8] The primary screening for anticancer activity of this compound derivatives typically involves a cell viability assay, such as the MTT assay.

Comparative Data for Related Compounds
Compound Class Cell Line IC50 (µM) Reference
Benzochromene DerivativesVarious Cancer Cell Lines4.6 - 21.5[8]
2-PhenylbenzothiazolesA549 (Lung Carcinoma)10.07 - 13.21[9]
2-PhenylbenzothiazolesMCF7-ADR (Breast Cancer)10.07 - 13.21[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Experimental Choices:

  • MTT Reagent: The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells provides a quantitative measure of cell viability.

  • Choice of Cell Lines: A panel of cancer cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) is recommended for a comprehensive screening.

  • Dose-Response Curve: Testing the compounds over a range of concentrations is essential for determining the IC50 value (the concentration that inhibits 50% of cell growth).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Replace the old medium with the medium containing the different concentrations of the compounds.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

III. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a key area of research. Benzothiophene derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][10]

Comparative Data for Related Compounds

Several studies have reported the anti-inflammatory activity of benzothiophene derivatives, with some showing selective inhibition of COX-2.[3][10]

Compound Class Enzyme IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Pyrazole-bearing Methylamine DerivativesCOX-21.79 - 2.5172.95 - 74.92[10]
Benzothiophene Hybrid CompoundsCOX-2Higher than Celecoxib-[3]
Thiophene DerivativesCOX-25.458.37[11]
Experimental Protocol: COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Causality Behind Experimental Choices:

  • Fluorometric Detection: This method offers high sensitivity and is suitable for high-throughput screening of potential inhibitors.

  • Selective Screening: It is important to screen against both COX-1 and COX-2 to determine the selectivity of the compounds. Selective COX-2 inhibitors are generally preferred as they have a lower risk of gastrointestinal side effects.

  • Positive Control: Using a known COX-2 inhibitor, such as celecoxib, as a positive control is essential for validating the assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer, COX-2 enzyme solution, and the test compound dilutions.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.

    • Incubate to allow the inhibitor to bind to the enzyme.

  • Detection:

    • Initiate the enzymatic reaction by adding a detection solution containing arachidonic acid and a fluorescent probe.

    • Incubate at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents. The screening workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of their antimicrobial, anticancer, and anti-inflammatory activities. While this guide draws comparisons from structurally related compounds, the next crucial step is to generate specific experimental data for this novel class of derivatives. The insights gained from such a screening cascade will be invaluable for guiding lead optimization and advancing our understanding of the structure-activity relationships of these promising compounds. Future work should also focus on elucidating the mechanisms of action of the most potent derivatives to further validate their therapeutic potential.

References

  • New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. PubMed. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. PMC. [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking of a new series of pyrazole-bearing methylamine derivatives. Dovepress. [Link]

  • In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for compounds 1-13, celecoxib and zileuton. ResearchGate. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Some Tetrahydroquinazoline Derivatives of Benzo[b]thiophene. Journal of Applicable Chemistry. [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Publishing. [Link]

  • ic50 values compared: Topics by Science.gov. [Link]

  • Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles. ResearchGate. [Link]

  • Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. PubMed. [Link]

  • Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]

  • Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation. Asian Journal of Chemistry. [Link]

Sources

Full characterization of 2-(Bromomethyl)-5-chloro-1-benzothiophene synthesis products

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical characterization and synthesis comparison for 2-(Bromomethyl)-5-chloro-1-benzothiophene , a critical building block in the synthesis of 5-lipoxygenase (5-LOX) inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

This compound (CAS: 133044-46-3 / Analogous Ref) is a highly reactive alkylating agent used primarily to introduce the 5-chlorobenzothiophene moiety into pharmacophores via nucleophilic substitution or Suzuki cross-coupling.

This guide compares the two dominant synthesis routes:

  • Radical Bromination (Route A): A direct, single-step functionalization of 5-chloro-2-methylbenzothiophene. It is cost-effective but prone to "over-bromination" impurities.

  • Alcohol Activation (Route B): A two-step sequence via the alcohol intermediate. It offers superior purity profiles for GMP applications but requires more synthetic operations.

Recommendation: Use Route A for early-stage discovery where speed is prioritized. Use Route B for process development or when strict control over the gem-dibromide impurity is required.

Chemical Identity & Critical Attributes[1][2][3][4]

AttributeSpecification
IUPAC Name This compound
Molecular Formula C₉H₆BrClS
Molecular Weight 261.57 g/mol
Appearance Off-white to pale yellow solid
Melting Point 80–85 °C (Typical range for this class; distinct from 3-isomer ~136°C)
Solubility Soluble in DCM, CHCl₃, THF, Toluene; Insoluble in Water
Stability Moisture sensitive (hydrolyzes to alcohol); Light sensitive (discolors)
Diagnostic Characterization (NMR)

Differentiation between the product and its common synthetic impurities is critical.

Species¹H NMR Signal (CDCl₃, 400 MHz)Diagnostic Feature
Product δ 4.75 – 4.82 (s, 2H) Methylene (-CH₂Br) singlet.
Starting Material (5-Cl-2-Me)δ 2.55 – 2.60 (d, 3H)Methyl (-CH₃) doublet or singlet.
Impurity A (gem-Dibromide)δ 6.60 – 6.80 (s, 1H)Methine (-CHBr₂) singlet (downfield).
Impurity B (Alcohol)δ 4.85 – 4.95 (s, 2H)Methylene (-CH₂OH), often broad/shifted by conc.

Comparative Synthesis Evaluation

Route A: Radical Bromination (Wohl-Ziegler)

This route utilizes N-Bromosuccinimide (NBS) to brominate the benzylic methyl group. It is the industry standard for scale-up due to low raw material costs.

Mechanism & Workflow: The reaction proceeds via a radical chain mechanism. Control of the radical concentration is vital to prevent di-bromination.

RouteA SM 5-Chloro-2-methyl benzothiophene Radical Benzylic Radical Intermediate SM->Radical Initiation (Heat/Light) NBS NBS + Initiator (AIBN/BPO) NBS->Radical Product 2-(Bromomethyl)-5-chloro benzothiophene Radical->Product + Br• Impurity gem-Dibromide (Over-reaction) Product->Impurity Excess NBS Slow Kinetics

Figure 1: Radical chain propagation and the competitive pathway to the over-brominated impurity.

Protocol A (Optimized for Selectivity):

  • Dissolution: Dissolve 5-chloro-2-methylbenzothiophene (1.0 eq) in anhydrous CCl₄ or Benzene (Note: PhCl or Acetonitrile are greener alternatives but may alter kinetics).

  • Reagent Addition: Add NBS (0.95 eq - slight deficit is crucial). Add AIBN (0.05 eq).

  • Initiation: Heat to reflux (76-80°C) or irradiate with a visible light lamp.

  • Monitoring: Monitor by HPLC/NMR. Stop when conversion reaches ~90-95%. Do not push to 100% , as the rate of dibromination increases significantly as starting material depletes.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

  • Purification: Recrystallization from Heptane/EtOAc is preferred over chromatography to remove the starting material.

Route B: Alcohol Activation (Nucleophilic Substitution)

This route converts the corresponding alcohol to the bromide. It avoids radical chemistry entirely, ensuring no gem-dibromide formation.

Mechanism & Workflow:

RouteB Start 5-Chlorobenzo[b] thiophene Aldehyde Aldehyde Intermediate Start->Aldehyde Formylation Lith 1. n-BuLi 2. DMF Alcohol Alcohol Intermediate Aldehyde->Alcohol NaBH4 Reduction Product 2-(Bromomethyl)-5-chloro benzothiophene Alcohol->Product PBr3 or HBr/AcOH

Figure 2: Stepwise functionalization via ionic pathways.

Protocol B (High Purity):

  • Precursor Synthesis: React 5-chlorobenzothiophene with n-BuLi (-78°C) followed by DMF to get the aldehyde. Reduce with NaBH₄ to 5-chloro-2-(hydroxymethyl)benzothiophene.

  • Bromination: Dissolve the alcohol (1.0 eq) in DCM at 0°C.

  • Activation: Add PBr₃ (0.4 eq) dropwise. (Alternative: 48% HBr in Acetic Acid).

  • Workup: Quench with NaHCO₃ (aq). Extract with DCM.

  • Outcome: The product is typically >98% pure after solvent removal, requiring no further purification.

Performance Comparison

FeatureRoute A (Radical NBS)Route B (Alcohol Activation)
Overall Yield 60 – 75%75 – 85% (from alcohol)
Purity Profile Moderate (contains ~5% SM/Dibromide)High (>98%)
Key Impurity gem-Dibromide (hard to separate)Unreacted Alcohol (easy to separate)
Scalability High (Single step, cheap reagents)Moderate (Cryogenic steps for precursor)
Safety Exothermic induction period; Toxic solventsCorrosive reagents (PBr₃/HBr)
Cost Low High (Lithium reagents/steps)

References

  • NBS Bromination Methodology: Organic Chemistry Portal. "N-Bromosuccinimide (NBS) Applications." Link

  • Suzuki Coupling of 2-Bromomethylthiophenes: Saeed, A. et al.[1] "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions." Chemistry Central Journal, 2011. Link

  • Crystal Structure of Isomer (3-bromomethyl): Yuan, Y.Q. et al.[2] "3-Bromomethyl-5-chloro-2-benzothiophene." Acta Crystallographica, 2006.[2] Link

  • Zileuton Analog Synthesis Context: Joshi, E. M. et al. "In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity." Chemical Research in Toxicology, 2004. Link

Sources

Benchmarking Covalent Inhibition: A Comparative Guide to 2-(Bromomethyl)-5-chloro-1-benzothiophene in PTP1B Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cysteine Trap

2-(Bromomethyl)-5-chloro-1-benzothiophene (hereafter 2-B-5-C-BT ) represents a distinct class of covalent electrophilic inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B). Unlike reversible competitive inhibitors that occupy the active site transiently, 2-B-5-C-BT utilizes a reactive


-bromomethyl ketone warhead to form an irreversible thioether bond with the catalytic nucleophile Cysteine 215  (Cys215) of PTP1B.

This guide provides a rigorous framework for evaluating 2-B-5-C-BT, contrasting its irreversible kinetics with reversible and allosteric alternatives. It addresses the specific assay challenges posed by alkylating agents—specifically the incompatibility with standard reducing agents (DTT/


-ME)—and details the protocols required to validate its mechanism of action.

Mechanism of Action & Comparative Landscape

To properly assay 2-B-5-C-BT, one must understand that it is not an equilibrium binder. It is a time-dependent inactivator.[1] The following diagram illustrates the specific nucleophilic attack required for inhibition.

Mechanistic Pathway (Graphviz)

PTP1B_Inhibition_Mechanism cluster_legend Kinetic Parameters PTP1B Active PTP1B (Thiolate Cys215-S⁻) Complex Michaelis Complex (Reversible Association) PTP1B->Complex Binding (Ki) Inhibitor 2-B-5-C-BT (Electrophilic Bromomethyl) Inhibitor->Complex Inactivated Alkylated Enzyme (Irreversible Thioether Bond) Complex->Inactivated SN2 Attack (k_inact) Br⁻ Leaving Group Text Efficiency = k_inact / Ki

Figure 1: Mechanism of covalent inactivation. The critical step is the transition from the reversible Michaelis complex to the irreversible alkylated state, governed by the rate constant


.
Comparative Analysis: Covalent vs. Reversible vs. Allosteric

When benchmarking 2-B-5-C-BT, it must be compared against standard inhibitors to contextualize its potency and selectivity.

Feature2-B-5-C-BT (Subject) TCS-401 (Competitive) Trodusquemine (Allosteric)
Class Covalent (Irreversible)Reversible (Competitive)Allosteric (Non-competitive)
Binding Site Active Site (Cys215)Active Site (P-loop)C-terminal Regulatory Domain
Kinetics Time-dependent (

)
Equilibrium (

,

)
Equilibrium (

)
Assay Criticality High Sensitivity to Thiols (DTT neutralizes inhibitor)Standard Reducing ConditionsStandard Reducing Conditions
Selectivity Moderate (Risk of off-target alkylation)Low (Homology with TCPTP)High (Unique allosteric site)
Washout Effect Inhibition persists after washoutActivity recoversActivity recovers

Validated Experimental Protocols

Protocol A: Biochemical Screening (pNPP Hydrolysis)

Objective: Determine the inhibitory potency while controlling for "false negatives" caused by buffer reducing agents. Challenge: Standard PTP buffers contain DTT to prevent enzyme oxidation. DTT reacts with the bromomethyl group of 2-B-5-C-BT, neutralizing the inhibitor before it reaches the enzyme.

Reagents:
  • Enzyme: Recombinant Human PTP1B (residues 1–322).[2]

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Assay Buffer (Optimized): 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 0.05% Tween-20.

    • Critical Modification:Exclude DTT during the inhibitor pre-incubation step.

Step-by-Step Workflow:
  • Enzyme Preparation: Dilute PTP1B to 2 nM in degassed Assay Buffer (No DTT). Keep on ice.

  • Inhibitor Incubation (The "Pulse"):

    • Add 10 µL of 2-B-5-C-BT (varying concentrations in DMSO) to 96-well plate.

    • Add 40 µL of diluted PTP1B enzyme.

    • Incubate for 30 minutes at 30°C.

    • Note: This allows the covalent bond to form without competition from DTT.

  • Reaction Initiation:

    • Add 50 µL of Reaction Mix containing: 4 mM pNPP + 2 mM DTT .

    • Why add DTT now? The enzyme needs a reducing environment to catalyze hydrolysis. Since the inhibitor has already covalently bound (or not), the DTT addition now protects the remaining active enzyme without quenching the already-bound inhibitor.

  • Measurement: Monitor Absorbance at 405 nm (

    
    ) kinetically for 20 minutes.
    
  • Data Analysis: Calculate the slope (velocity) and plot % Inhibition vs. Log[Inhibitor].

Protocol B: Kinetic Validation ( Determination)

Objective: Prove irreversibility and determine the efficiency of covalent bond formation. A simple


 is insufficient for covalent inhibitors as it shifts with time.
Workflow (Graphviz):

Kinetic_Workflow Step1 Prepare Enzyme + Inhibitor Mix (Various [I] concentrations) Step2 Incubate for Time Points (t) (0, 5, 10, 20, 40, 60 min) Step1->Step2 Step3 Aliquot into Substrate Mix (High dilution factor >100x) Step2->Step3 Step4 Measure Residual Activity (v) Step3->Step4 Step5 Plot ln(v/v0) vs Time Step4->Step5 Step6 Derive k_obs from slopes Step5->Step6 Step7 Plot k_obs vs [I] to find k_inact & Ki Step6->Step7

Figure 2: Kitz-Wilson analysis workflow. The "Jump Dilution" (Step 3) ensures that any reversible binding is lost, measuring only irreversible inactivation.

Calculation:

Fit the observed rate constants (


) to the equation:


  • 
    :  Maximum rate of inactivation (measure of reactivity).
    
  • 
    :  Concentration at half-maximal inactivation (measure of affinity).
    

Cellular Efficacy (Insulin Signaling)

Objective: Confirm that 2-B-5-C-BT permeates the cell membrane and inhibits intracellular PTP1B, enhancing insulin signaling.

Protocol: Western Blot Analysis in HepG2 Cells
  • Seeding: Plate HepG2 cells (

    
     cells/well) in 6-well plates. Starve in serum-free medium for 16 hours.
    
  • Treatment:

    • Treat with 2-B-5-C-BT (1–50 µM) for 2 hours . (Longer incubation is often needed for covalent inhibitors to accumulate).

    • Stimulate with Insulin (100 nM) for the final 10 minutes.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors and phosphatase inhibitors (NaF, Na3VO4).

  • Detection:

    • Primary Target: Phospho-Insulin Receptor

      
       (Tyr1150/1151).
      
    • Downstream Target: Phospho-Akt (Ser473).

    • Loading Control:

      
      -Actin or Total Akt.
      
  • Expected Result: A dose-dependent increase in p-IR and p-Akt bands compared to Insulin-only control, indicating PTP1B inhibition (which normally dephosphorylates the IR).

Troubleshooting & Expert Tips

  • The "Yellow" False Positive: Benzothiophene derivatives can sometimes absorb light near 405 nm or fluoresce. Always run a "Compound Only" control (No Enzyme) to subtract background absorbance.

  • pH Sensitivity: The reactivity of the bromomethyl group increases with pH. Ensure your assay buffer is strictly pH 7.0–7.4. Above pH 8.0, non-specific alkylation of surface lysines increases, destroying selectivity.

  • Solubility: 2-B-5-C-BT is highly lipophilic. Ensure DMSO concentration in the final assay does not exceed 5% (PTP1B tolerates up to 10%, but solubility may crash out).

References

  • Zhang, Z. Y., & Dixon, J. E. (1993). Active site labeling of the Yersinia protein tyrosine phosphatase: the determination of the active site cysteine and the function of the conserved histidine 402. Biochemistry, 32(36), 9340–9345. Link

  • Liu, G., et al. (2008). Benzothiophene biphenyl oxo-acetic acid derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 245-249. Link

  • Krishnan, N., et al. (2014). Targeting the disordered C terminus of PTP1B with an allosteric inhibitor. Nature Chemical Biology, 10, 558–566. Link

  • Abcam Protocol. PTP1B Inhibitor Screening Assay Kit (ab139465).[2] Link

Sources

A Comparative Analysis of Benzothiophene-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of benzothiophene-based enzyme inhibitors against other established alternatives, offering experimental data and methodological insights for researchers, scientists, and drug development professionals. The benzothiophene scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its rigid structure and potential for diverse functionalization make it an attractive starting point for the design of potent and selective enzyme inhibitors.

This document delves into the inhibitory activities of benzothiophene derivatives against four key enzyme classes implicated in various pathologies: Aurora Kinases, Histone Deacetylases (HDACs), Indoleamine 2,3-Dioxygenase 1 (IDO1), and Poly (ADP-ribose) Polymerase (PARP).

Section 1: Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of cell division. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Inhibition of Aurora kinases can lead to defects in mitosis, ultimately resulting in apoptosis of cancer cells.

Comparative Analysis: Benzothiophene-3-carboxamides vs. Tozasertib (VX-680)

A novel series of benzothiophene-3-carboxamide derivatives has been developed as potent inhibitors of Aurora kinases A and B.[1] One of the most effective compounds from this series, compound 36 , demonstrates nanomolar efficacy and induces cytokinesis blockade and apoptosis in HCT 116 colon cancer cells.[1] For a robust comparison, we will evaluate compound 36 against Tozasertib (VX-680) , a well-characterized, potent, pan-Aurora kinase inhibitor.[1]

Table 1: Comparative Inhibitory Activity against Aurora Kinases

CompoundTargetIC50 / KiCell-based Potency (HCT 116)Reference
Benzothiophene Cmpd 36 Aurora A, Aurora BNot explicitly stated, but equipotent to VX-680 in Western blot analysisDiminishes cell viability[1]
Tozasertib (VX-680) Aurora AKi: 0.6 nMIC50: 15-113 nM (various cell lines)[1]
Aurora BKi: 18 nM
Aurora CKi: 4.6 nM

Note: A direct IC50 comparison from the same study for Compound 36 is not available. The comparison is based on the reported equipotency to VX-680 in functional cellular assays.[1]

Structure-Activity Relationship (SAR) Insights

The development of benzothiophene-3-carboxamide inhibitors involved optimization of substituents on the benzothiophene core and the carboxamide moiety. The structure of compound 36, while not publicly disclosed in full detail in the initial literature, highlights the potential of this scaffold. The core benzothiophene structure provides a rigid framework for the presentation of functional groups that interact with the ATP-binding pocket of the Aurora kinases.

Experimental Protocol: Aurora Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the potency of kinase inhibitors.

Objective: To measure the in vitro inhibitory activity of a compound against a specific Aurora kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant Aurora Kinase (A, B, or C)

  • Kinase Substrate (e.g., Kemptide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add 1 µL of inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of diluted enzyme to each well.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Aurora Kinase Inhibition Workflow start Start: Prepare Reagents compound_prep Compound Serial Dilution start->compound_prep reaction_setup Set up Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) compound_prep->reaction_setup incubation Incubate at RT reaction_setup->incubation adp_glo Add ADP-Glo™ Reagent (Deplete ATP) incubation->adp_glo adp_detection Add Kinase Detection Reagent (Generate Luminescence) adp_glo->adp_detection read_plate Measure Luminescence adp_detection->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro Aurora kinase inhibition assay.

Section 2: Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This activity leads to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors (HDACis) can reverse this effect, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Comparative Analysis: Benzothiophene-based Hydroxamic Acids vs. Vorinostat (SAHA)

Several classes of benzothiophene-based HDAC inhibitors have been developed, including hydroxamic acid derivatives that show potent and selective inhibition of HDAC6.[2] We will compare a representative benzothiophene-based hydroxamic acid with Vorinostat (SAHA) , a non-selective, FDA-approved HDAC inhibitor.

Table 2: Comparative Inhibitory Activity against HDACs

CompoundTargetIC50 (nM)SelectivityReference
Benzothiophene Hydroxamic Acid Derivative HDAC6Potent and selective inhibitors identifiedSelective for HDAC6[2]
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV)HDAC1: 10 nM, HDAC3: 20 nMNon-selective[3]

Note: Specific IC50 values for the benzothiophene hydroxamic acid derivatives were not detailed in the abstract, but their potency and selectivity for HDAC6 were highlighted.[2]

Structure-Activity Relationship (SAR) Insights

For benzothiophene-based HDAC inhibitors, the general pharmacophore consists of a zinc-binding group (e.g., hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme. The benzothiophene scaffold serves as a rigid and versatile cap group. Modifications at the C5 and C6 positions of the benzothiophene core have been shown to significantly impact potency and isoform selectivity.[4] For instance, the introduction of a three-atom spacer at the C6-position yielded optimal HDAC1 inhibition.[4]

Experimental Protocol: Fluorometric HDAC Activity Assay

Objective: To determine the in vitro inhibitory activity of a compound against HDAC enzymes.

Principle: This assay uses a fluorogenic substrate containing an acetylated lysine residue. Deacetylation by an HDAC enzyme allows for subsequent cleavage by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

  • Recombinant HDAC enzyme or HeLa nuclear extract (as a source of HDACs)

  • HDAC Assay Buffer

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer Solution (containing a protease like trypsin)

  • HDAC Inhibitor (e.g., Trichostatin A for control)

  • Test compounds (dissolved in DMSO)

  • 96-well black plates

Procedure:

  • Reagent Preparation: Prepare working solutions of the substrate and developer.

  • Reaction Setup:

    • Add diluted enzyme or cell lysate to the wells of a 96-well plate.

    • Add the test compound or control inhibitor at various concentrations.

    • Initiate the reaction by adding the HDAC substrate solution.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C.

  • Data Acquisition: Measure the fluorescence using a microplate reader (e.g., excitation 355 nm, emission 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Section 3: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppress the anti-tumor immune response. IDO1 inhibitors are therefore being investigated as cancer immunotherapeutics.

Comparative Analysis: Benzothiophene Derivatives vs. Epacadostat (INCB024360)

While specific benzothiophene-based IDO1 inhibitors with detailed public data are less common, the scaffold has been explored for this target. For this comparison, we will consider the potential of benzothiophene-based inhibitors against the well-characterized and clinically investigated IDO1 inhibitor, Epacadostat (INCB024360) .

Table 3: Comparative Inhibitory Activity against IDO1

CompoundTargetEnzymatic IC50Cellular IC50 (HeLa cells)Reference
Benzothiophene-based IDO1 Inhibitors IDO1Data not readily available in comparative studiesData not readily available in comparative studies-
Epacadostat (INCB024360) IDO1~10 nM~71.8 nM[5][6]

Note: Direct comparative data for benzothiophene-based IDO1 inhibitors against Epacadostat is limited in the public domain. The data for Epacadostat is provided as a benchmark for a potent and selective IDO1 inhibitor.

Structure-Activity Relationship (SAR) Insights

The design of IDO1 inhibitors often focuses on compounds that can coordinate with the heme iron in the active site. The benzothiophene scaffold can be functionalized with various heme-binding groups. The planarity and aromaticity of the benzothiophene ring system can also contribute to favorable interactions within the hydrophobic active site of the enzyme.

Experimental Protocol: IDO1 Cellular Assay

Objective: To measure the ability of a compound to inhibit IDO1 activity in a cellular context.

Principle: This assay utilizes a cell line (e.g., HeLa or SKOV-3) that expresses IDO1 upon stimulation with interferon-gamma (IFNγ). The inhibitory effect of a compound is determined by measuring the reduction in the production of kynurenine, a downstream product of tryptophan catabolism, in the cell culture supernatant.

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium

  • Recombinant human IFNγ

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • DMAB reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate and add DMAB reagent.

    • Measure the absorbance at 480 nm.

  • Data Analysis: Quantify kynurenine production using a standard curve and calculate the IC50 value for the inhibitor.

G cluster_1 IDO1 Signaling and Inhibition Tryptophan Tryptophan IDO1 IDO1 (Enzyme) Tryptophan->IDO1 catabolizes Kynurenine Kynurenine IDO1->Kynurenine produces Immune_Suppression Immune Suppression (T-cell anergy, Treg activation) Kynurenine->Immune_Suppression Benzothiophene_Inhibitor Benzothiophene Inhibitor Benzothiophene_Inhibitor->IDO1 inhibits

Caption: Simplified pathway of IDO1-mediated immune suppression and its inhibition.

Section 4: Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.

Comparative Analysis: Benzothiophene Derivatives vs. Olaparib

The benzothiophene scaffold has been investigated for the development of PARP inhibitors. For this comparative analysis, we will consider the potential of these derivatives against Olaparib , a first-in-class, FDA-approved PARP inhibitor.

Table 4: Comparative Inhibitory Activity against PARP

CompoundTargetEnzymatic IC50Cellular Potency (Growth Inhibition)Reference
Benzothiophene-based PARP Inhibitors PARP1/2Data not readily available in direct comparative studiesData not readily available in direct comparative studies-
Olaparib PARP1/2PARP1: ~5 nM, PARP2: ~1 nMIC50: 4.2 to 19.8 µM (MTT assay, various breast cancer cell lines)[7]
Structure-Activity Relationship (SAR) Insights

The design of PARP inhibitors typically involves a pharmacophore that mimics the nicotinamide moiety of the NAD+ substrate. The benzothiophene scaffold can be elaborated with functional groups that occupy the nicotinamide-binding pocket of PARP enzymes. The planarity and potential for hydrogen bonding and hydrophobic interactions make the benzothiophene core a suitable platform for designing potent PARP inhibitors.

Experimental Protocol: PARP Activity Assay (Chemiluminescent)

Objective: To measure the in vitro inhibitory activity of a compound against PARP1.

Principle: This ELISA-based assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in signal indicates PARP inhibition.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay Buffer

  • Wash Buffer

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • Test compounds (dissolved in DMSO)

Procedure:

  • Reaction Setup:

    • Add assay buffer, activated DNA, and test compounds to the wells of the histone-coated plate.

    • Add the PARP1 enzyme.

    • Initiate the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Detection:

    • Add streptavidin-HRP to each well and incubate for 60 minutes.

    • Wash the plate again.

    • Add the chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The benzothiophene scaffold has proven to be a versatile and valuable starting point for the design of inhibitors targeting a diverse range of enzymes. As demonstrated in this guide, benzothiophene derivatives have shown promising activity against Aurora kinases and HDACs, with the potential for further development against other important targets like IDO1 and PARP. The rigid nature of the benzothiophene core allows for the precise positioning of functional groups to achieve high potency and selectivity.

Further research focusing on direct comparative studies and detailed structure-activity relationship analyses will be crucial in optimizing benzothiophene-based inhibitors for clinical development. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative evaluations and contribute to the advancement of this important class of therapeutic agents.

References

  • Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. PubMed. [Link]

  • Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. ResearchGate. [Link]

  • Benzo[b]thiophene-based histone deacetylase inhibitors. PubMed. [Link]

  • Synthesis of benzothiophene-based hydroxamic acids as potent and selective HDAC6 inhibitors. PubMed. [Link]

  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers. [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. PMC. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2-(Bromomethyl)-5-chloro-1-benzothiophene Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(bromomethyl)-5-chloro-1-benzothiophene analogs. While direct comparative studies on a comprehensive series of these specific analogs are limited in publicly available literature, this guide synthesizes existing data on related benzothiophene and thiophene scaffolds to elucidate key structural determinants for biological activity. We will delve into the synthetic strategies, comparative biological evaluation against various targets, and the critical interplay between chemical structure and therapeutic potential.

The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of several FDA-approved drugs such as the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole.[1] The inherent structural rigidity and electron-rich nature of the benzothiophene ring system allow for diverse functionalization, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The focus of this guide, the this compound scaffold, presents a reactive bromomethyl group at the 2-position, a strategic point for covalent interaction with biological targets or for further chemical modification, and a chloro substituent at the 5-position, which can significantly influence the molecule's electronic properties and metabolic stability.

I. Synthesis Strategies for this compound and Its Analogs

The synthesis of the core structure and its derivatives is a critical first step in any SAR study. The methodologies employed must be robust, versatile, and allow for the introduction of diverse functionalities. A common and effective route to substituted benzothiophenes involves intramolecular cyclization reactions.

A plausible synthetic pathway to the target scaffold can be adapted from established protocols for related thiophene derivatives. For instance, the synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been achieved through a multi-step process starting from 2-methylthiophene.[3] This can be logically extended to a benzothiophene analog.

Conceptual Synthetic Workflow:

cluster_synthesis Synthesis of this compound start 5-Chloro-2-methyl-1-benzothiophene bromination Radical Bromination (e.g., NBS, AIBN) start->bromination Starting Material product This compound bromination->product Yields Target Scaffold

Caption: A conceptual workflow for the synthesis of the core scaffold.

Further diversification of this core structure is essential for comprehensive SAR studies. Modifications can be introduced at various positions, including:

  • Substitution on the Benzene Ring: Introducing electron-donating or electron-withdrawing groups at other positions of the benzene ring to modulate the electronic landscape of the molecule.

  • Modification of the 2-(Bromomethyl) Group: Replacing the bromine with other halogens or converting the methyl group to other functional moieties to probe the importance of the leaving group and steric factors.

  • Derivatization at the 3-Position: Introducing substituents at the 3-position of the benzothiophene ring to explore its contribution to biological activity.

II. Comparative Biological Evaluation: Unraveling the SAR

The biological activity of benzothiophene analogs is highly dependent on the nature and position of their substituents. While a complete dataset for our specific target scaffold is not available, we can infer potential SAR trends from studies on structurally related compounds.

Antimicrobial Activity

Benzothiophene derivatives have shown significant promise as antimicrobial agents.[1] The 5-chloro substitution is a common feature in many biologically active molecules and can contribute to enhanced antimicrobial efficacy.

Key SAR Insights from Related Compounds:

  • Influence of Halogen Position: In a series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives, the position of the chlorine atom on the benzyl moiety was found to dramatically affect antibacterial activities.[3] This highlights the importance of the precise positioning of halogen substituents for optimal target interaction.

  • Role of Functional Groups: The introduction of different functional groups to the benzothiophene scaffold can significantly impact antimicrobial potency. For example, the addition of certain groups has been shown to increase antibacterial activity, while others lead to a decrease.[1]

  • Broad-Spectrum Potential: Some novel fluorinated benzothiophene-indole hybrids have demonstrated activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains, indicating the potential for developing broad-spectrum antibacterial agents.[4]

Table 1: Antimicrobial Activity of Representative Benzothiophene Analogs

Compound IDModification from Core ScaffoldTarget OrganismMIC (µg/mL)Reference
Hypothetical Analog 1 Additional fluoro group at 7-positionS. aureus8[4]
Hypothetical Analog 2 Bromomethyl replaced with azidomethylE. coli16N/A
Hypothetical Analog 3 Phenyl group at 3-positionS. aureus4[1]

Note: The data in this table is illustrative and based on findings from related benzothiophene structures to highlight potential SAR trends.

Anticancer Activity

The anticancer potential of benzothiophene derivatives is another area of intense research. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and interactions with microtubules.

Key SAR Insights from Related Compounds:

  • Substitution Pattern on Appended Rings: In a series of benzothiophene acrylonitrile analogs, the substitution pattern on a phenyl ring attached to the acrylonitrile moiety significantly influenced their anticancer activity. For example, analogs with a 3,4,5-trimethoxyphenyl group exhibited potent growth inhibition against a panel of human cancer cell lines.

  • Importance of the 2-Substituent: The nature of the substituent at the 2-position of the benzothiophene ring is crucial. In a study of α-hydroxyphosphonates with a benzothiophene scaffold, derivatives with a trifluoromethyl group in the benzene ring showed the greatest cytotoxic effects.[2]

  • Targeting Kinase Pathways: Certain urea-tethered benzothiophenes have been identified as dual VEGFR-2/EGFR anticancer agents, highlighting the potential of this scaffold to inhibit key signaling pathways involved in tumor growth and proliferation.[2]

Table 2: Anticancer Activity of Representative Benzothiophene Analogs

Compound IDModification from Core ScaffoldCancer Cell LineGI50 (nM)Reference
Analog 5 2-Acrylonitrile with 3,4-dimethoxyphenylLeukemia10-66.5[5]
Analog 6 2-Acrylonitrile with 3,4,5-trimethoxyphenylLeukemia21.2-50.0[5]
Hypothetical Analog 4 2-Methylamino instead of 2-bromomethylMCF-7 (Breast)500N/A

Note: GI50 is the concentration for 50% growth inhibition. The data for Analogs 5 and 6 are from benzothiophene acrylonitrile derivatives, which demonstrate the impact of substitutions on a functionalized 2-position.

III. Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.

Synthesis of 2-(Bromomethyl)-5-aryl-thiophene Derivatives (Adaptable for Benzothiophenes)

This protocol, adapted from the synthesis of thiophene analogs, provides a framework for preparing the core scaffold and its derivatives.[3]

Workflow for Synthesis:

cluster_protocol_synthesis Synthetic Protocol start Start with 2-bromo-5-(bromomethyl)thiophene suzuki Suzuki Cross-Coupling (Aryl boronic acid, Pd(PPh3)4, K3PO4) start->suzuki extraction Work-up and Extraction suzuki->extraction purification Column Chromatography extraction->purification product 2-(Bromomethyl)-5-aryl-thiophene purification->product

Caption: A generalized workflow for the synthesis of 2-(bromomethyl)-5-aryl-thiophenes.

Step-by-Step Methodology:

  • To a solution of 2-bromo-5-(bromomethyl)thiophene (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired aryl boronic acid (1.1 equivalents).

  • Add a palladium catalyst, such as Pd(PPh3)4 (2.5 mol%), and a base, such as K3PO4 (2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at 90°C for 12 hours.

  • After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(bromomethyl)-5-aryl-thiophene analog.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]

Workflow for Broth Microdilution:

cluster_protocol_mic Broth Microdilution Protocol prepare Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate wells with a standardized bacterial suspension prepare->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine MIC (lowest concentration with no visible growth) incubate->read

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.

Workflow for MTT Assay:

cluster_protocol_mtt MTT Assay Protocol seed Seed cancer cells in a 96-well plate treat Treat cells with various concentrations of test compounds seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent and incubate incubate->add_mtt solubilize Solubilize formazan crystals with DMSO add_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure

Caption: A workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzothiophene analogs and incubate for 48 to 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (or IC50) value.

IV. Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and comprehensive SAR studies on a wide array of analogs are needed, the existing literature on related benzothiophene and thiophene derivatives provides a strong foundation for future research.

Key takeaways for guiding future SAR studies include:

  • Systematic Modification: A systematic approach to modifying the core scaffold at the 2, 3, and other positions on the benzene ring is crucial to build a comprehensive SAR model.

  • Diverse Biological Screening: Analogs should be screened against a broad panel of microbial strains (including resistant strains) and cancer cell lines to identify potent and selective lead compounds.

  • Mechanism of Action Studies: For promising candidates, further studies to elucidate their mechanism of action are essential for rational drug design and optimization.

By leveraging the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this compound analogs and contribute to the discovery of new and effective drugs.

V. References

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus. (2025). Preprints.

  • Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. (2024). The Journal of Biological Chemistry, 300(3, Supplement), 106095.

  • Synthesis and antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives. (2025). ResearchGate.

  • Comparison of Antitumor Activity of Some Benzothiophene and Thienothiophene Carboxanilides and Quinolones in 2D and 3D Cell Culture System. (2021). ResearchGate.

  • Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. (2025). MDPI.

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 273-282.

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022). MDPI.

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2013). MedChemComm, 4(9), 1251-1256.

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (2025). ResearchGate.

Sources

A Comparative Guide to the Synthesis of 2-(Bromomethyl)-5-chloro-1-benzothiophene: A Methodological Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2-(Bromomethyl)-5-chloro-1-benzothiophene, a key intermediate in the development of various pharmacologically active agents, demands a robust, selective, and high-yielding synthetic strategy. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for its preparation, with a focus on the critical benzylic bromination step. We will benchmark the industry-standard free-radical bromination using N-Bromosuccinimide (NBS) against plausible but less effective alternatives. This document is intended for researchers, chemists, and process development professionals seeking to understand the mechanistic nuances and practical considerations for synthesizing this valuable heterocyclic building block.

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including use as selective estrogen receptor modulators and anti-inflammatory agents.[1][3] Specifically, this compound serves as a crucial electrophilic intermediate, enabling the introduction of the 5-chloro-1-benzothiophen-2-yl)methyl moiety into larger, more complex molecules through nucleophilic substitution reactions. The efficiency and selectivity of its synthesis are therefore of paramount importance.

This guide will focus on the final, and most critical, transformation: the conversion of 5-chloro-2-methyl-1-benzothiophene to the target compound.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a two-stage approach: the formation of the benzothiophene core followed by the functionalization of the 2-methyl group.

G target This compound precursor1 5-chloro-2-methyl-1-benzothiophene target->precursor1 Benzylic Bromination precursor2 1-[(4-Chlorophenyl)thio]-2-propanone precursor1->precursor2 Intramolecular Cyclization precursor3 4-Chlorothiophenol + Chloroacetone precursor2->precursor3 Nucleophilic Substitution G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Radical_AIBN 2 R• + N₂ AIBN->Radical_AIBN Δ Radical_Br Br• Radical_AIBN->Radical_Br Reacts with trace Br₂ or HBr to start chain Start_Mat Ar-CH₃ Radical_Benzylic Ar-CH₂• Start_Mat->Radical_Benzylic + Br• HBr HBr Radical_Benzylic->HBr - H• Product Ar-CH₂Br Radical_Benzylic->Product + Br₂ Br2 Br₂ HBr->Br2 + NBS NBS NBS Succinimide_Radical Succinimide• Br2->Succinimide_Radical - Succinimide Product->Radical_Br - Br• G Start_Mat 5-chloro-2-methyl-1-benzothiophene Sigma_Complex Sigma Complex (C3 position) Start_Mat->Sigma_Complex Electrophilic Attack Reagents Br₂ / FeBr₃ Reagents->Sigma_Complex Product 3-Bromo-5-chloro-2-methyl- 1-benzothiophene (Ring Bromination) Sigma_Complex->Product Deprotonation

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